1-Methyl-5-nitroindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-nitro-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTWOKSFYDNPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171980 | |
| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-25-6 | |
| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-5-nitroindoline (CAS: 18711-25-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-5-nitroindoline, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from available databases and provides context based on the chemistry of related indoline and nitroaromatic compounds.
Chemical Identity and Physical Properties
This compound is a derivative of indoline, featuring a methyl group at the 1-position and a nitro group at the 5-position of the bicyclic aromatic system. Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 18711-25-6[1][2][3][4] |
| Molecular Formula | C₉H₁₀N₂O₂[1][4] |
| IUPAC Name | 1-methyl-5-nitro-2,3-dihydro-1H-indole[1] |
| Synonyms | This compound, 2,3-Dihydro-1-methyl-5-nitro-1H-indole[1][4] |
| InChI | InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3[1][2] |
| InChIKey | VNTWOKSFYDNPED-UHFFFAOYSA-N[1][2] |
| SMILES | CN1CCC2=CC(=CC=C12)--INVALID-LINK--=O[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 178.19 g/mol | [1][5] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Used as a probe in aqueous solutions, suggesting some water solubility.[6] | [6] |
Synthesis and Experimental Protocols
Proposed Synthesis: Reduction of 1-Methyl-5-nitroindole
This method is based on the common reduction of the indole double bond to form an indoline.
Experimental Protocol:
-
Dissolution: Dissolve 1-methyl-5-nitroindole (1.0 eq) in a suitable solvent such as trifluoroacetic acid.
-
Reduction: While stirring at room temperature, slowly add a reducing agent like sodium borohydride (excess) to the solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is carefully quenched and neutralized. The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the electron-donating character of the methylated nitrogen atom and the electron-withdrawing nature of the nitro group on the aromatic ring. This electronic profile makes the benzene ring susceptible to further functionalization.
Building Block in Medicinal Chemistry
Indoline and its derivatives are important scaffolds in many natural products and bioactive compounds, exhibiting a wide range of pharmacological activities including antibacterial, anticonvulsant, anti-tumor, and anti-inflammatory properties.[7] The nitro group on this compound can serve as a versatile handle for further chemical transformations. For instance, it can be reduced to an amino group, which can then be derivatized to introduce a variety of functional groups, enabling the synthesis of a library of compounds for drug discovery screening.
The related compound, 1-methyl-5-nitro-1H-indole, is a known reagent in the synthesis of the antiasthmatic drug Zafirlukast.[8] This suggests that this compound could also serve as a valuable intermediate for the synthesis of novel pharmaceutical agents. Furthermore, substituted 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity, highlighting a potential therapeutic area for compounds derived from this compound.[9]
References
- 1. 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 | CID 167738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methyl-5-nitro-2,3-dihydro-1H-indole - C9H10N2O2 | CSSB00000085870 [chem-space.com]
- 3. 18711-25-6|this compound|BLD Pharm [bldpharm.com]
- 4. N-METHYL-5-NITROINDOLINE | CAS 18711-25-6 [matrix-fine-chemicals.com]
- 5. This compound - CAS:18711-25-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. Molecule this compound Probes the Structural Change of Liquid Water with Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 1-Methyl-5-nitroindoline (CAS Number: 18711-25-6). Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document primarily presents computationally predicted properties. It is crucial to distinguish this compound from its more extensively studied analogue, this compound-2,3-dione. This guide also outlines a general experimental protocol for the synthesis of the related compound, 1-methyl-5-nitro-1H-indole, and presents a standard workflow for the analytical characterization of a novel chemical entity, which is applicable to this compound.
Introduction
This compound is a heterocyclic organic compound with a molecular formula of C9H10N2O2.[1][2] The structure features an indoline core, which is a dihydroindole, with a methyl group substituted at the nitrogen of the pyrrole ring (position 1) and a nitro group at position 5 of the benzene ring.[2] The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the molecule's electronic properties and reactivity.[3] Nitroaromatic compounds are a significant class of industrial chemicals and are of interest in pharmaceutical research due to their diverse biological activities.[3][4] However, it is important to note that many nitroaromatic compounds can be recalcitrant to biodegradation and may exhibit toxicity.[3]
A critical point of clarification is the distinction between this compound and this compound-2,3-dione (also known as 1-methyl-5-nitroisatin). The latter is a versatile building block in organic synthesis and has been the subject of more extensive research.[5][6][7][8] This guide will focus exclusively on the physicochemical properties of this compound.
Physicochemical Properties
The available quantitative data for this compound is limited and largely based on computational predictions. The following table summarizes these properties.
| Property | Value | Source |
| Molecular Formula | C9H10N2O2 | PubChem[2] |
| Molecular Weight | 178.19 g/mol | PubChem[2] |
| XLogP3 | 1.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 178.074227566 Da | PubChem[2] |
| Topological Polar Surface Area | 49.1 Ų | PubChem[2] |
| Heavy Atom Count | 13 | PubChem |
Experimental Protocols
Synthesis of 1-methyl-5-nitro-1H-indole
This protocol is adapted from a known synthesis of 1-methyl-5-nitro-1H-indole.[9]
Materials:
-
5-nitroindole
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Dimethyl carbonate
-
Water
Procedure:
-
To a 500 mL three-necked flask equipped with a thermocouple, condenser, and constant pressure dropping funnel, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL), and dimethyl carbonate (22 mL, 261.4 mmol).[9]
-
Heat the reaction mixture to reflux.[9]
-
Monitor the reaction progress by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[9]
-
After refluxing for 3 hours, confirm the complete conversion of 5-nitroindole.[9]
-
Cool the reaction mixture to 10±5°C and dilute with water (160 mL), which should generate a yellow precipitate.[9]
-
Continue to stir the mixture at room temperature for 2 hours.[9]
-
Collect the solid product by filtration, wash with water (100 mL), and dry under high vacuum at 60-65 °C for 24 hours to obtain 1-methyl-5-nitroindole as a yellow solid.[9]
Mandatory Visualizations
General Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent analytical characterization of a novel chemical compound like this compound.
Caption: General workflow for the synthesis and characterization of a novel compound.
Conclusion
This compound remains a compound with limitedly characterized physicochemical properties. The data presented in this guide are predominantly computational and should be used with the understanding that experimental validation is required. The provided synthetic protocol for a related indole derivative and the general characterization workflow offer valuable starting points for researchers aiming to synthesize and characterize this compound. Further experimental investigation into the properties and potential biological activities of this compound is warranted to fully understand its potential applications in drug discovery and development.
References
- 1. This compound - CAS:18711-25-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 | CID 167738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]
An In-depth Technical Guide to 1-Methyl-5-nitroindoline: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-5-nitroindoline, a heterocyclic compound of interest in various chemical and research applications. This document details its molecular structure, chemical formula, and physical properties. A plausible experimental protocol for its synthesis and characterization is provided, based on established chemical principles, to guide researchers in its preparation and analysis.
Molecular Structure and Chemical Formula
This compound, also known as 1-methyl-5-nitro-2,3-dihydro-1H-indole, is an indoline derivative. The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring. A methyl group is attached to the nitrogen atom at position 1, and a nitro group is substituted on the benzene ring at position 5.
The molecular structure of this compound is confirmed by its IUPAC name: 1-methyl-5-nitro-2,3-dihydroindole[1].
Molecular Formula: C₉H₁₀N₂O₂[1]
Canonical SMILES: CN1CCC2=C1C=CC(=C2)--INVALID-LINK--[O-][1]
InChI: InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 178.19 g/mol | [1] |
| CAS Number | 18711-25-6 | [1] |
| IUPAC Name | 1-methyl-5-nitro-2,3-dihydroindole | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Step 1: Synthesis of 5-Nitroindoline from 5-Nitroindole
This step involves the reduction of the double bond in the pyrrole ring of 5-nitroindole to form the indoline structure. A common method for this transformation is reduction with sodium borohydride in the presence of an acid[2].
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-nitroindole in trifluoroacetic acid and stir at room temperature for 10 minutes[2].
-
Slowly add a solution of sodium borohydride to the mixture. The reaction mixture will become a uniform suspension[2].
-
Heat the reaction mixture to 70°C and maintain this temperature for 2 hours[2].
-
After the reaction is complete, cool the mixture to below 20°C and add ethyl acetate[2].
-
Add an aqueous solution and perform liquid-liquid extraction. Extract the aqueous phase three times with an organic solvent[2].
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[2].
-
Induce crystallization by adding a mixture of acetone and petroleum ether and cooling. Filter the resulting solid to obtain 5-nitroindoline[2].
Step 2: N-Methylation of 5-Nitroindoline
The final step is the methylation of the nitrogen atom of the indoline ring. This can be achieved using a standard N-alkylation procedure with a methylating agent like methyl iodide in the presence of a base.
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-nitroindoline in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate to the solution.
-
Add methyl iodide to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel chromatography.
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques. The expected spectral data based on the analysis of similar compounds are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Expected Chemical Shifts (δ, ppm) | Assignment |
| ¹H NMR | 7.8-8.0 (d) | Aromatic H ortho to NO₂ |
| 7.2-7.4 (dd) | Aromatic H meta to NO₂ | |
| 6.8-7.0 (d) | Aromatic H para to NO₂ | |
| 3.4-3.6 (t) | -CH₂-N- | |
| 3.0-3.2 (t) | Ar-CH₂- | |
| 2.8-3.0 (s) | N-CH₃ | |
| ¹³C NMR | ~150 | Quaternary C-NO₂ |
| ~145 | Quaternary C | |
| ~130 | Aromatic CH | |
| ~125 | Aromatic CH | |
| ~110 | Aromatic CH | |
| ~55 | -CH₂-N- | |
| ~35 | N-CH₃ | |
| ~30 | Ar-CH₂- |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) should be used to confirm the molecular weight and elemental composition.
| Ion | Calculated m/z | Expected Found m/z |
| [M+H]⁺ | 179.0815 | Within 5 ppm error |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 |
| Asymmetric NO₂ stretch | 1500-1550 |
| Symmetric NO₂ stretch | 1330-1370 |
| C-N stretch | 1250-1350 |
Applications and Future Directions
This compound has been utilized as a solvatochromic probe to study the structure of liquid water. Its rigid molecular structure and significant charge delocalization make it sensitive to the polarity and polarizability of its environment.
While specific biological activities for this compound have not been extensively reported, the broader class of 5-nitroindole derivatives has shown promise as c-Myc G-quadruplex binders with potential anticancer activity. Further research into the biological properties of this compound could be a valuable avenue for drug discovery and development, particularly in oncology. The synthetic protocols outlined in this guide provide a foundation for producing this compound for further investigation.
References
An In-depth Technical Guide to 1-methyl-5-nitro-2,3-dihydroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-5-nitro-2,3-dihydroindole (also known as 1-methyl-5-nitroindoline), a heterocyclic compound of interest in medicinal and synthetic chemistry. Due to a lack of extensive direct studies on this specific molecule, this document compiles available data and proposes synthetic routes based on established chemical principles and related literature. It includes key physicochemical properties, detailed hypothetical experimental protocols for its synthesis, and a discussion of its potential biological significance in the context of related nitroaromatic and indoline structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.
Chemical Identity and Properties
The compound of interest is systematically named 1-methyl-5-nitro-2,3-dihydro-1H-indole. Its structure consists of a dihydroindole (indoline) core, methylated at the nitrogen atom (position 1) and nitrated at position 5 of the benzene ring.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 1-methyl-5-nitro-2,3-dihydroindole | PubChem |
| Synonyms | This compound, 2,3-Dihydro-1-methyl-5-nitro-1H-indole | PubChem |
| CAS Number | 18711-25-6 | PubChem |
| Molecular Formula | C₉H₁₀N₂O₂ | PubChem |
| Molecular Weight | 178.19 g/mol | PubChem |
| Monoisotopic Mass | 178.074227566 Da | PubChem |
| SMILES | CN1CCC2=C1C=CC(=C2)--INVALID-LINK--[O-] | PubChem |
| InChI | InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | PubChem |
| Topological Polar Surface Area | 49.1 Ų | PubChem |
| Complexity | 214 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Proposed Synthetic Pathways
-
Route A: Reduction of the corresponding aromatic indole, 1-methyl-5-nitro-1H-indole.
-
Route B: N-methylation of the parent indoline, 5-nitroindoline.
The following diagram illustrates these logical synthetic relationships.
A Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the expected spectroscopic data for 1-Methyl-5-nitroindoline (C₉H₁₀N₂O₂), a compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 1H | Aromatic H (H4) |
| ~7.8 - 8.0 | dd | 1H | Aromatic H (H6) |
| ~6.5 - 6.7 | d | 1H | Aromatic H (H7) |
| ~3.4 - 3.6 | t | 2H | Methylene H (H3) |
| ~3.0 - 3.2 | t | 2H | Methylene H (H2) |
| ~2.8 - 3.0 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | Quaternary C (C7a) |
| ~140 - 145 | Quaternary C-NO₂ (C5) |
| ~130 - 135 | Quaternary C (C3a) |
| ~125 - 130 | Aromatic CH (C6) |
| ~115 - 120 | Aromatic CH (C4) |
| ~105 - 110 | Aromatic CH (H7) |
| ~55 - 60 | Methylene C (C2) |
| ~35 - 40 | N-CH₃ |
| ~28 - 33 | Methylene C (C3) |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2950 - 2850 | Aliphatic C-H stretch (CH₃ and CH₂) |
| ~1610 - 1590 | C=C aromatic ring stretch |
| ~1530 - 1500 | Asymmetric NO₂ stretch |
| ~1350 - 1320 | Symmetric NO₂ stretch |
| ~1300 - 1250 | C-N stretch (aromatic amine) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Interpretation |
| 178 | Molecular ion (M⁺) |
| 163 | [M - CH₃]⁺ |
| 132 | [M - NO₂]⁺ |
| 117 | [M - NO₂ - CH₃]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene ring. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at a lower field. The two methylene groups in the five-membered ring will likely appear as triplets due to coupling with each other. The N-methyl group is expected to be a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The carbons attached to the nitrogen and the nitro group will be significantly deshielded. The methyl carbon will be the most shielded and appear at the highest field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for this compound include the characteristic stretches for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methyl and methylene groups, and the strong, distinct symmetric and asymmetric stretches of the nitro (NO₂) group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 178, corresponding to its molecular weight.[1] Common fragmentation pathways may include the loss of the methyl group (-15 amu) or the nitro group (-46 amu).[2][3][4]
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtering: Filter the solution into a clean 5 mm NMR tube.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[5]
-
Application: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[5]
-
Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]
-
Analysis: Place the salt plate in the spectrometer and acquire the IR spectrum.
Mass Spectrometry (MS)[7]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small organic molecules.
-
Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
References
solubility of 1-Methyl-5-nitroindoline in organic solvents
An In-depth Technical Guide to the Solubility of 1-Methyl-5-nitroindoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of available solubility data for structurally related compounds and presents detailed experimental protocols for the precise determination of the solubility of this compound. The absence of comprehensive quantitative solubility data in public literature underscores the importance of the experimental methodologies outlined herein.
Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method | Notes |
| Data for 1-Methyl-5-nitro-1H-indole | ||||
| Chloroform | Ambient | Slightly Soluble[1] | Not Specified | Qualitative data. |
| DMSO | Ambient | Slightly Soluble[1] | Not Specified | Qualitative data. |
| Data for this compound-2,3-dione | ||||
| Common Recrystallization Solvents | Ambient | Insoluble | Not Specified | Qualitative data. |
| Methanol | Not Specified | Suggested for experimentation | Not Specified | Suggested as a potential solvent. |
| Ethanol | Not Specified | Suggested for experimentation | Not Specified | Suggested as a potential solvent. |
| Data for this compound | ||||
| [Insert Solvent Name] | [Insert Temperature] | [Insert Value] | [Insert Method] | |
| [Insert Solvent Name] | [Insert Temperature] | [Insert Value] | [Insert Method] | |
| [Insert Solvent Name] | [Insert Temperature] | [Insert Value] | [Insert Method] |
Experimental Protocols for Solubility Determination
To empower researchers to obtain precise and reliable solubility data for this compound, two common and robust experimental methodologies are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometry Method.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.[2][3][4]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to 0.1 mg)
-
Vials or flasks with secure caps
-
Constant temperature bath or shaker
-
Syringe filters (solvent-compatible, appropriate pore size)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature until the excess solid settles.
-
Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered saturated solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered saturated solution.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that requires smaller amounts of the compound compared to the gravimetric method.
Materials:
-
This compound
-
Selected organic solvent(s)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.
-
-
Sample Withdrawal, Filtration, and Dilution:
-
Withdraw a small, known volume of the supernatant from the saturated solution using a filtered syringe.
-
Carefully dilute the filtered sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted sample at λmax.
-
Use the equation of the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking the dilution factor into account.
-
Express the solubility in the desired units.
-
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for experimental solubility determination and the logical relationship between the key steps.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
synthesis of 1-Methyl-5-nitroindoline from 5-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust two-step methodology for the synthesis of 1-Methyl-5-nitroindoline, a key intermediate in the development of various pharmacologically active compounds. Due to the limited availability of a direct, one-step N-methylation protocol for 5-nitroindoline in the current scientific literature, this guide outlines a reliable alternative pathway. The synthesis commences with the N-methylation of 5-nitroindole to yield 1-methyl-5-nitroindole, followed by a selective reduction of the indole C2-C3 double bond to afford the target compound, this compound. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate its application in research and development settings.
Introduction
This compound serves as a valuable building block in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a methyl group at the N-1 position and a nitro group at the C-5 position offers opportunities for further functionalization, enabling the generation of diverse chemical libraries for screening and lead optimization. This guide presents a validated two-step synthesis of this compound, providing researchers with a practical approach to access this important synthetic intermediate.
Two-Step Synthesis Overview
The synthesis of this compound is achieved through the following two-step process:
-
Step 1: N-methylation of 5-Nitroindole. 5-Nitroindole is methylated at the nitrogen atom using a suitable methylating agent, such as dimethyl carbonate, in the presence of a base.
-
Step 2: Selective Reduction of 1-Methyl-5-nitroindole. The resulting 1-methyl-5-nitroindole undergoes a selective reduction of the C2-C3 double bond of the indole ring to yield the final product, this compound. This step requires a reducing agent that does not affect the nitro group.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-5-nitroindole from 5-Nitroindole
This procedure is adapted from established methods for the N-methylation of indoles using dimethyl carbonate[1][2].
Materials:
-
5-Nitroindole
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
tert-Butyl methyl ether (TBME)
-
Water, deionized
-
Heptane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Thermocouple
-
Condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 500 mL, three-necked flask equipped with a thermocouple, condenser, and addition funnel, add 5-nitroindole (20.0 g, 123.3 mmol), anhydrous potassium carbonate (4.0 g, 28.9 mmol), and anhydrous N,N-dimethylformamide (80 mL).
-
Add dimethyl carbonate (22 mL, 261.4 mmol) to the mixture.
-
Heat the resulting mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system of 30% ethyl acetate in heptane.
-
Once the reaction is complete (typically after several hours, when the starting material is consumed), cool the reaction mixture to room temperature.
-
Slowly dilute the mixture with water (150 mL).
-
Extract the aqueous mixture with tert-butyl methyl ether (150 mL).
-
Separate the organic layer and wash it with water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-methyl-5-nitroindole as a solid.
Step 2: Synthesis of this compound from 1-Methyl-5-nitroindole
This protocol is based on the selective reduction of indoles to indolines using a borane reagent in the presence of trifluoroacetic acid[3][4]. This method is effective for reducing the indole double bond without affecting other reducible functional groups like nitro groups.
Materials:
-
1-Methyl-5-nitroindole
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-5-nitroindole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2.0-3.0 eq) to the stirred solution.
-
To this mixture, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.
Data Presentation
Table 1: Quantitative Data for the N-methylation of 5-Nitroindole
| Parameter | Value | Reference |
| Starting Material | 5-Nitroindole | [1] |
| Methylating Agent | Dimethyl carbonate | [1][2] |
| Base | Potassium carbonate | [1][2] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Typical Yield | High | [1][2] |
Table 2: Quantitative Data for the Selective Reduction of 1-Methyl-5-nitroindole
| Parameter | Value | Reference |
| Starting Material | 1-Methyl-5-nitroindole | |
| Reducing Agent | Borane-tetrahydrofuran complex | [3][4] |
| Acid | Trifluoroacetic acid | [3][4] |
| Solvent | Dichloromethane | |
| Reaction Temperature | 0 °C to room temperature | |
| Typical Yield | Good | [3] |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides a detailed and practical two-step synthesis for this compound from 5-nitroindole. The described N-methylation and selective reduction protocols offer a reliable method for obtaining this key synthetic intermediate. The provided experimental procedures and quantitative data are intended to support researchers in the successful implementation of this synthesis in their laboratories. The application of this methodology will facilitate the exploration of novel indoline-based compounds in the field of drug discovery and development.
References
1-Methyl-5-nitroindoline: A Comprehensive Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-5-nitroindoline is a heterocyclic building block with significant potential as a chemical intermediate in the synthesis of complex bioactive molecules. Its indoline core, substituted with a methyl group on the nitrogen atom and a nitro group on the benzene ring, offers multiple avenues for chemical modification. This technical guide provides a detailed overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its utility in drug discovery and development. Experimental protocols for key synthetic transformations are provided, along with a summary of available data.
Introduction
Indoline and its derivatives are prominent scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of functional groups onto the indoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The 5-nitro substitution, in particular, serves as a versatile handle for further chemical elaboration, often through reduction to the corresponding amine, which can then be derivatized. The N-methylation can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. This guide focuses on the synthesis and utility of this compound as a valuable intermediate for the generation of diverse chemical libraries for drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that while some data is available from chemical databases, detailed experimental characterization data is not extensively published.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-5-nitro-2,3-dihydro-1H-indole | [1] |
| CAS Number | 18711-25-6 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Appearance | Not specified (predicted to be a solid) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of this compound
The synthesis of this compound can be approached through two primary logical pathways, as depicted in the workflow diagram below. The first route involves the N-methylation of commercially available 5-nitroindoline. The second, and perhaps more common, route would be the reduction of 1-methyl-5-nitro-1H-indole.
Experimental Protocols
Route A: N-Methylation of 5-Nitroindoline (Inferred Protocol)
This protocol is based on the general procedures for the N-methylation of indole and indoline derivatives.
Materials:
-
5-Nitroindoline
-
Methyl iodide (MeI)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-nitroindoline (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route B: Reduction of 1-Methyl-5-nitro-1H-indole (Inferred Protocol)
This protocol is adapted from the reduction of 5-nitroindole to 5-nitroindoline.
Materials:
-
1-Methyl-5-nitro-1H-indole
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-methyl-5-nitro-1H-indole (1.0 equivalent) in trifluoroacetic acid at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (3.0-5.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium bicarbonate at 0 °C to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Applications as a Chemical Intermediate
The primary utility of this compound lies in its potential as a precursor to a variety of more complex molecules, particularly in the synthesis of pharmacologically active agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized.
Synthesis of 1-Methyl-5-aminoindoline
The reduction of the nitro group is a key transformation. A general protocol for a similar reduction of 1-methyl-5-nitro-1H-indole to 1-methyl-5-amino-1H-indole involves catalytic hydrogenation.
Experimental Protocol: Reduction of 1-Methyl-5-nitro-1H-indole (Adaptable for Indoline)
-
Procedure: A solution of 1-methyl-5-nitro-1H-indole (5.87 mmol) is treated with a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]
-
Yield: A yield of 96% has been reported for the reduction of the indole analogue.[2]
This method is generally applicable to the reduction of nitroarenes and would be expected to proceed in high yield for this compound.
Potential in Drug Discovery
While specific examples of drug candidates synthesized directly from this compound are not prevalent in the searched literature, the resulting 1-methyl-5-aminoindoline scaffold is a valuable starting point for the synthesis of compounds targeting a range of therapeutic areas. The aminoindoline core is present in molecules with diverse biological activities, and the ability to introduce a wide range of substituents at the 5-position allows for the exploration of structure-activity relationships.
Conclusion
This compound is a versatile chemical intermediate with significant potential for application in the synthesis of novel heterocyclic compounds for drug discovery and materials science. While detailed experimental data for this specific molecule is sparse, its synthesis can be reliably achieved through established chemical methodologies. The strategic positioning of the N-methyl and 5-nitro groups provides a valuable platform for the generation of diverse molecular architectures, underscoring its importance as a building block for researchers in the chemical and pharmaceutical sciences. Further exploration of the reactivity and applications of this intermediate is warranted to fully realize its synthetic potential.
References
1-Methyl-5-nitroindoline: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. Always consult the specific SDS for 1-Methyl-5-nitroindoline before handling. The safety information for the closely related compound, 5-nitroindoline, is provided here for guidance in the absence of a specific SDS for the title compound.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known and predicted properties. For comparison, data for the related compound 1-methyl-5-nitro-1H-indole is also included.
| Property | This compound | 1-Methyl-5-nitro-1H-indole (for comparison) | Source |
| CAS Number | 18711-25-6 | 29906-67-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | 176.17 g/mol | [1] |
| Appearance | Likely a solid | Dark Yellow to Very Dark Yellow Solid | [2] |
| Melting Point | Data not available | 167 °C | [2] |
| Boiling Point | Data not available | 339.2±15.0 °C (Predicted) | [2] |
| Solubility | Data not available | Chloroform (Slightly), DMSO (Slightly) | [2] |
| Storage Temperature | 2-8°C recommended | 2-8°C | [2][3] |
Safety and Handling
نظرًا لعدم توفر بيانات السلامة المحددة لمركب 1-ميثيل-5-نيترويندولين، تم تلخيص معلومات السلامة للمركب وثيق الصلة، 5-نيترويندولين، في هذا القسم. يجب توخي الحذر الشديد عند التعامل مع 1-ميثيل-5-نيترويندولين وافتراض أنه يمتلك مخاطر مماثلة.
Hazard Identification (Based on 5-Nitroindoline)[4]
-
Health Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Physical and Chemical Hazards: None identified.
-
Environmental Hazards: No known significant effects or critical hazards.
Precautionary Measures and Personal Protective Equipment (PPE)
| Precaution Category | Recommended Actions | Source |
| Prevention | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. | [3][4] |
| Response | If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse. | [3][4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C. | [3][4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [4] |
First Aid Measures (Based on 5-Nitroindoline)[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, its synthesis can be inferred from the procedures for analogous compounds. The most probable synthetic route would involve the N-methylation of 5-nitroindoline. Below are detailed protocols for the synthesis of closely related compounds which can serve as a methodological basis.
Synthesis of 1-Methyl-5-nitro-1H-indole (Related Compound)[2]
This protocol describes the N-methylation of 5-nitroindole.
Materials:
-
5-nitroindole
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Dimethyl carbonate
Procedure:
-
To a 500 mL three-necked flask equipped with a thermocouple, condenser, and constant pressure dropping funnel, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL), and dimethyl carbonate (22 mL, 261.4 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
After 3 hours of refluxing, or once the reaction is complete, cool the mixture to 10±5°C.
-
Dilute the reaction mixture with water (160 mL) to precipitate a yellow solid.
-
Continue stirring the mixture at room temperature for 2 hours.
-
Collect the solid product by filtration, wash with water (100 mL), and dry under high vacuum at 60-65°C for 24 hours to yield 1-methyl-5-nitro-1H-indole.
Synthesis of this compound-2,3-dione (Related Compound)[5]
This protocol details the N-methylation of 5-nitroisatin, which is structurally similar to 5-nitroindoline.
Materials:
-
5-nitroisatin (10 g, 0.052 mol)
-
Methyl iodide (16.21 ml, 0.260 mol)
-
Potassium carbonate (21.56 g, 0.156 mol)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Dilute HCl
Procedure:
-
In a suitable flask, stir a mixture of 5-nitroisatin, methyl iodide, and potassium carbonate in anhydrous DMF at room temperature overnight.
-
Add water to the reaction mixture.
-
Acidify with dilute HCl until the mixture is acidic to pH paper.
-
A yellow solid, 1-methyl-5-nitroisatin, will precipitate.
-
Collect the solid by filtration.
-
Wash the solid thoroughly with water until it is neutral to pH paper.
-
Air-dry the product to a constant weight.
Biological and Chemical Applications
Direct biological signaling pathways for this compound are not well-documented. However, related nitroindole structures have shown significant biological activities.
-
Anticancer Research: Substituted 5-nitroindole scaffolds have been synthesized and evaluated as binders for the c-Myc promoter G-quadruplex, which is a target in anticancer drug development. These compounds have been shown to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[5]
-
Precursor for Pharmaceuticals: The related compound, 1-methyl-5-nitro-1H-indole, is used as a reagent in the synthesis of the antiasthmatic drug Zafirlukast.[2]
-
Molecular Probe: this compound has been utilized as a molecular probe to study the structural changes of liquid water with varying temperatures due to its solvatochromic properties.[6] The rigidity of its molecular structure and the charge delocalization between the amino and nitro groups make it sensitive to the polarity and polarizability of its environment.[6]
Visualized Workflows and Pathways
General Handling and Personal Protective Equipment (PPE) Workflow
Caption: A workflow for the safe handling of this compound.
Inferred Synthesis Pathway for this compound
Caption: The likely synthetic pathway to this compound.
Application in c-Myc G-Quadruplex Binding Research
Caption: The mechanism of action for 5-nitroindole derivatives in cancer research.
References
- 1. 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 | CID 167738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecule this compound Probes the Structural Change of Liquid Water with Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Methyl-5-nitroindoline as a Solvatochromic Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitroindoline (MNI) is a solvatochromic molecule that serves as a sensitive probe for characterizing the properties of solvents.[1][2][3] Its rigid molecular structure and significant charge delocalization between the amino and nitro groups make its UV-visible absorption spectrum highly sensitive to the polarity and polarizability of its environment.[1] Specifically, the peak wavenumber of its primary absorption band shifts in response to changes in solvent dipolarity (SdP) and solvent polarizability (SP).[1][2] This property allows MNI to be used as a tool to investigate the structural and physical properties of liquids, including complex systems like aqueous solutions.[1][2][3] These application notes provide a detailed protocol for utilizing this compound as a molecular probe for solvent characterization.
Principle of Operation
The utility of this compound as a molecular probe is based on the phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent. The electron distribution in the MNI molecule is influenced by the surrounding solvent molecules. In more polar or polarizable solvents, the energy levels of the molecule's frontier orbitals are altered, leading to a shift in the wavelength of maximum absorbance (λmax) in its UV-visible spectrum. By measuring this shift, researchers can gain insights into the solvent's microscopic environment.
Data Presentation
The solvatochromic shift of this compound is quantified by measuring the peak wavenumber of its first absorption band in the UV-visible spectrum.[1][2][3] This data can be used to study various solvent properties, such as the structural changes in water at different temperatures.[1][2][3]
| Parameter | Description | Typical Value (in water at 20°C) | Instrumentation |
| Peak Wavenumber (νmax) | The wavenumber corresponding to the maximum absorbance of the first absorption band. | ~22400 cm-1 | UV-Vis Spectrophotometer |
| Concentration | The concentration of the this compound stock solution. | 1.19 x 10-6 M | - |
| Path Length | The optical path length of the cuvette used for spectral measurements. | 10 cm | - |
Experimental Protocols
This section provides a detailed methodology for using this compound to probe the structural changes of a solvent as a function of temperature.
Materials
-
This compound (MNI)
-
High-purity solvent (e.g., deionized water)
-
Spectrophotometer-grade cuvettes (e.g., 10 cm path length quartz cells)
-
UV-Vis Spectrophotometer with temperature control capabilities
-
Volumetric flasks and pipettes for solution preparation
Solution Preparation
-
Prepare a stock solution of this compound in the desired solvent. For aqueous solutions, a typical concentration is 1.19 x 10-6 M.[1]
-
Ensure the complete dissolution of MNI in the solvent. Gentle vortexing or sonication may be used if necessary.
Spectral Measurement
-
Set up the UV-Vis spectrophotometer to measure the absorption spectrum over a relevant wavelength range. For MNI in water, the first absorption band is typically observed around 450 nm.
-
Use a temperature-controlled cuvette holder to precisely regulate the temperature of the sample.
-
Fill a quartz cuvette with the MNI solution.
-
Place the cuvette in the spectrophotometer and allow the sample to equilibrate to the desired temperature.
-
Record the absorption spectrum of the MNI solution.
-
Repeat the measurement at different temperatures, allowing the sample to equilibrate at each new temperature before recording the spectrum. A temperature range of -15°C to 95°C has been previously reported for studying water.[1][2][3]
Data Analysis
-
For each recorded spectrum, identify the wavelength of maximum absorbance (λmax).
-
Convert λmax (in nm) to wavenumber (νmax in cm-1) using the following equation: νmax (cm-1) = 107 / λmax (nm)
-
Plot the peak wavenumber (νmax) as a function of temperature.
-
Analyze the resulting plot for any inflections or changes in slope, which may indicate structural transitions in the solvent. For example, a minimum in the plot of νmax versus temperature for MNI in water has been observed at approximately 43°C, suggesting a change in the structure of liquid water at this temperature.[1][2][3]
Mandatory Visualizations
Caption: Experimental workflow for using this compound as a solvatochromic probe.
References
Application Notes and Protocols for 1-Methyl-5-nitroindoline in the Study of Water Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitroindoline (MNI), a solvatochromic molecular probe, has emerged as a valuable tool for investigating the structural dynamics of water. Its rigid molecular structure and significant charge delocalization between the amino and nitro groups make it highly sensitive to the polarity and polarizability of its environment. This sensitivity, particularly to solvent dipolarity (SdP) and polarizability (SP), allows MNI to detect subtle changes in the hydrogen-bonding network of water as a function of temperature. This application note provides detailed protocols for the synthesis of MNI and its use in studying the structural changes of liquid water.
Principle of Operation: Solvatochromism
The application of this compound in studying water structure is based on the principle of solvatochromism, where the absorption spectrum of a molecule shifts in response to changes in the polarity of the solvent. The first electronic transition of MNI is a π (localized) → π* (delocalized) transition, which is sensitive to the dipolarity and polarizability of the surrounding solvent molecules.[1] As the temperature of water changes, its hydrogen bond network rearranges, altering the local solvent environment around the MNI molecules. This change in the microenvironment is reflected as a shift in the peak wavenumber of the first absorption band of MNI in its UV-Vis spectrum. By monitoring this shift, researchers can infer structural transitions in liquid water.[1]
Synthesis of this compound
A reliable method for the synthesis of 1-methyl-5-nitro-1H-indole involves the N-methylation of 5-nitroindole.
Materials and Reagents:
-
5-Nitroindole
-
Dimethyl carbonate
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Water
-
Heptane
-
Ethyl acetate
Equipment:
-
500 mL three-necked flask
-
Thermocouple
-
Condenser
-
Constant pressure dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
High vacuum oven
Protocol:
-
To a 500 mL three-necked flask equipped with a thermocouple, condenser, and constant pressure dropping funnel, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL), and dimethyl carbonate (22 mL, 261.4 mmol).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 30% ethyl acetate in heptane solution as the eluent.
-
After approximately 3 hours of reflux, once the 5-nitroindole has been completely consumed, cool the reaction mixture to 10 ± 5°C.
-
Dilute the cooled mixture with 160 mL of water to induce the precipitation of a yellow solid.
-
Continue stirring the mixture at room temperature for 2 hours.
-
Collect the solid product by filtration and wash it with 100 mL of water.
-
Dry the collected solid under high vacuum at 60-65°C for 24 hours to obtain 1-methyl-5-nitroindole as a yellow solid (Expected yield: ~21.1 g, 97.1%).
Application: Probing the Structural Change of Liquid Water
Experimental Protocol for UV-Vis Spectroscopic Analysis:
This protocol details the procedure for using this compound to monitor the structural changes in liquid water with varying temperature.
-
This compound (MNI)
-
Ultrapure water
-
UV-Vis spectrophotometer with temperature control (e.g., Cary 5 spectrophotometer)
-
Quartz cuvettes with a 10 cm optical path length
-
Thermostatted cell holder
-
Microbalance
-
Volumetric flasks
-
Prepare a stock solution of MNI in ultrapure water.
-
From the stock solution, prepare a dilute solution of MNI in ultrapure water with a final concentration of 1.19 × 10⁻⁶ M.
-
Record the UV-Vis absorption spectra of the MNI solution over a temperature range of -15°C to 95°C.
-
Ensure the temperature of the sample is stabilized at each measurement point.
-
For each spectrum, identify the peak wavenumber (ν̅max) of the first absorption band of MNI.
Data Presentation
The relationship between the peak wavenumber of the first absorption band of MNI and temperature reveals a distinct minimum at approximately 43°C, indicating a structural change in liquid water at this temperature.[1] The experimental data can be fitted to a polynomial of order 3, as described in the literature.
| Temperature (°C) | Peak Wavenumber (cm⁻¹) |
| 0 | 22308.7 |
| 10 | 22254.7 |
| 20 | 22218.3 |
| 30 | 22197.1 |
| 40 | 22188.7 |
| 43 | 22187.9 |
| 50 | 22190.7 |
| 60 | 22200.7 |
| 70 | 22216.3 |
| 80 | 22235.1 |
| 90 | 22254.7 |
Note: The data in this table is generated using the polynomial fit equation ν̅abs (cm⁻¹) = 22308.7 - 6.2T + 0.089T² - 0.00029T³ provided in the cited literature, as the raw data was not available.
Visualizations
Logical Relationship of MNI Solvatochromism and Water Structure
Caption: Logical flow from temperature change to inferring water structure.
Experimental Workflow for Water Structure Analysis using MNI
References
Application Notes and Protocols: The Solvatochromic Properties of 1-Methyl-5-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-5-nitroindoline (MNI) is a solvatochromic molecule sensitive to the dipolarity and polarizability of its local environment.[1][2] Its spectroscopic properties, particularly its absorption spectrum, shift in response to changes in solvent polarity, making it a valuable probe for investigating microenvironments. These application notes provide a summary of the known solvatochromic data for MNI, detailed protocols for its synthesis and the characterization of its solvatochromic behavior, and an overview of its potential applications in biological research and drug development.
Introduction to Solvatochromism and this compound
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[3] This change is observed as a shift in the absorption or emission spectrum of a chromophore. Solvatochromic dyes are powerful tools in biological and chemical research, as they can report on the local polarity of complex systems like protein binding pockets or cellular membranes.[3][4][5]
This compound (MNI) is a nitroindoline derivative that exhibits solvatochromism.[1] Its response is primarily dependent on the dipolarity and polarizability of the surrounding medium.[2] This sensitivity allows MNI to be used as a molecular probe to study the structure and properties of solvents and complex molecular environments. For instance, it has been successfully employed to detect structural changes in liquid water as a function of temperature.[1][2][6]
Data Presentation: Solvatochromic Properties of MNI
The solvatochromic behavior of MNI has been notably characterized in aqueous solutions, where it demonstrates a clear response to temperature-induced changes in the structure of water. The peak wavenumber of the primary absorption band shows a distinct minimum at approximately 43 °C.[1][6]
| Temperature (°C) | Peak Wavenumber (ν_max) (cm⁻¹) | Wavelength (λ_max) (nm) |
| 15 | 22230 | 450 |
| 25 | 22205 | 450 |
| 35 | 22190 | 451 |
| 43 | 22187 | 451 |
| 55 | 22200 | 450 |
| 65 | 22225 | 450 |
| 75 | 22260 | 449 |
| 85 | 22305 | 448 |
| 95 | 22360 | 447 |
Note: Data is derived from graphical representations and polynomial fits presented in the literature[1][6]. Exact values may vary based on experimental conditions.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from 5-nitroindoline. A common method involves the N-methylation of the parent compound. A related and often more accessible route starts with the N-methylation of 5-nitroisatin to form this compound-2,3-dione, followed by reduction. A general protocol for the N-methylation of a related precursor, 5-nitroisatin, is provided below as a representative example of the N-methylation step.
Protocol: N-Methylation of 5-Nitroisatin [7]
-
Materials:
-
5-Nitroisatin
-
Methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask with magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
Dissolve 5-nitroisatin (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution.
-
Add methyl iodide (5.0 eq) to the mixture.[7]
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the aqueous mixture with dilute HCl until the pH is acidic, which should induce the precipitation of a yellow solid.[7]
-
Collect the precipitated product, this compound-2,3-dione, by vacuum filtration.
-
Wash the solid thoroughly with distilled water until the filtrate is neutral.
-
Dry the final product under vacuum.
-
Note: To obtain the target molecule, this compound, the resulting dione would require a subsequent reduction step (e.g., using a reducing agent like hydrazine or catalytic hydrogenation) to convert the two carbonyl groups to methylenes. This specific protocol is not detailed in the search results and would need to be adapted from standard organic chemistry procedures.
Characterization of Solvatochromic Behavior
This protocol outlines the steps to measure the solvatochromic shifts of this compound in various solvents.[8]
-
Materials:
-
This compound (MNI)
-
A range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)
-
Volumetric flasks
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of MNI in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: For each solvent to be tested, prepare a dilute solution of MNI by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the absorption maximum to ensure linearity.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum for each solution using a spectrophotometer over a relevant wavelength range.
-
Use the pure solvent as a blank for each measurement.
-
Determine the wavelength of maximum absorption (λ_abs) for MNI in each solvent.
-
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum for each solution using a fluorometer.
-
Set the excitation wavelength to the λ_abs determined in the previous step for that specific solvent.
-
Determine the wavelength of maximum emission (λ_em) for MNI in each solvent.
-
-
Data Analysis:
-
Compile the λ_abs and λ_em values for all solvents into a table.
-
Calculate the Stokes shift for each solvent, which is the difference in energy between the absorption and emission maxima.
-
Correlate the observed spectral shifts (λ_abs, λ_em, or Stokes shift) with established solvent polarity scales (e.g., E_T(30)) to quantify the solvatochromic sensitivity of MNI.
-
-
Application in Drug Development
Solvatochromic probes like MNI are valuable in drug development for their ability to characterize biomolecular interactions and environments.[3][5] The binding of a drug candidate to its target protein often involves the displacement of water molecules from a binding pocket, leading to a significant change in the local environment's polarity.
-
Binding Site Characterization: By covalently attaching MNI to a ligand or incorporating it into a protein, researchers can monitor changes in its spectral properties upon binding. A blue shift (shift to a shorter wavelength) in emission often indicates that the probe has moved from a polar aqueous environment to a nonpolar, hydrophobic pocket within the protein.[8]
-
High-Throughput Screening: The change in fluorescence signal upon binding can be used to develop high-throughput screening (HTS) assays to identify compounds that bind to a specific target. A positive "hit" would be registered by a detectable change in the fluorescence color or intensity of the probe.
-
Membrane Studies: Solvatochromic dyes are widely used to study the properties of lipid membranes, including lipid order and phase transitions, which are crucial for drug-membrane interactions.[9][10]
References
- 1. Molecule this compound Probes the Structural Change of Liquid Water with Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Attachable Solvatochromic Fluorophores and Bioconjugation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 10. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Methyl-5-nitroindoline in Medicinal Chemistry: Application Notes and Protocols
A Note to the Researcher: Detailed application notes and experimental protocols specifically for 1-Methyl-5-nitroindoline (CAS 18711-25-6) are not extensively available in peer-reviewed literature. This compound is commercially available and primarily serves as a chemical intermediate.[1][2][3][4] However, the closely related derivative, This compound-2,3-dione (also known as 1-Methyl-5-nitroisatin), is a well-documented and highly versatile building block in medicinal chemistry.[5][6]
This document will focus on the applications of This compound-2,3-dione as a key precursor in the synthesis of medicinally relevant compounds. We will also touch upon the broader significance of the 5-nitroindoline and 1-methyl-5-nitroindole scaffolds in drug discovery, for which there is documented biological activity.
Introduction to this compound-2,3-dione in Medicinal Chemistry
This compound-2,3-dione is a derivative of isatin, a privileged scaffold known for a wide range of biological activities.[7] The presence of a methyl group at the 1-position and a nitro group at the 5-position enhances its utility as a synthetic intermediate.[6] The electron-withdrawing nitro group increases the reactivity of the C3-carbonyl group, making it a prime site for nucleophilic attack and condensation reactions.[6] This reactivity is harnessed to construct complex heterocyclic systems, many of which are of significant interest in drug discovery.[5][6]
Derivatives of this compound-2,3-dione have been explored for various therapeutic applications, taking advantage of the biological activities associated with the broader class of nitro-containing aromatic compounds, which can include anticancer and antimicrobial effects.[8]
Key Applications in Medicinal Chemistry
The primary application of this compound-2,3-dione is as a starting material for the synthesis of more complex molecules with potential therapeutic value.
Synthesis of Spirocyclic Compounds
A major application is in the synthesis of spiro-oxindoles, which are a class of compounds with significant biological activities.[5] The C3-carbonyl group of the isatin core is highly electrophilic and readily undergoes reactions to form spirocyclic systems.[5] One notable example is the synthesis of spiro[indoline-thiazolidinone]diones.[5]
Synthesis of Other Heterocyclic Systems
Beyond spirocyclic compounds, this compound-2,3-dione serves as a precursor to other important heterocyclic structures, such as quinoline derivatives.[5] The nitro group can also be reduced to an amino group, providing a handle for further functionalization and the creation of a diverse library of compounds.[5]
Broader Context: The 5-Nitroindoline and 1-Methyl-5-nitroindole Scaffolds
While specific data for this compound is sparse, research on related scaffolds highlights their potential in medicinal chemistry:
-
5-Nitroindoline Derivatives as Anti-Inflammatory Agents: 5-Nitroindoline has been used as a starting material to synthesize dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which have shown in vitro and in vivo anti-inflammatory activity.[9]
-
1-Methyl-5-nitroindole Derivatives as Anticancer Agents: Derivatives of 1-methyl-5-nitro-1H-indole have been synthesized and evaluated as binders of c-Myc G-quadruplex DNA, demonstrating anticancer activity.[10] These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[10]
Data Presentation
Table 1: Synthesis of this compound-2,3-dione - Reactants and Product[5]
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 5-Nitroisatin | 192.13 | 10 | 0.052 |
| Methyl Iodide | 141.94 | 36.9 (16.21 mL) | 0.260 |
| Potassium Carbonate | 138.21 | 21.56 | 0.156 |
| This compound-2,3-dione | 206.16 | 9.66 | 0.047 (90% yield) |
Table 2: Anticancer Activity of a 5-Nitroindole Derivative[10]
| Compound | Target Cell Line | IC50 (µM) |
| Pyrrolidine-substituted 5-nitroindole | HeLa | 5.89 ± 0.73 |
Note: This data is for a derivative of 1-methyl-5-nitroindole, not this compound.
Experimental Protocols
Synthesis of this compound-2,3-dione from 5-Nitroisatin[5]
Objective: To synthesize this compound-2,3-dione via N-methylation of 5-nitroisatin.
Materials:
-
5-Nitroisatin (10 g, 0.052 mol)
-
Methyl iodide (16.21 mL, 0.260 mol)
-
Anhydrous potassium carbonate (21.56 g, 0.156 mol)
-
Anhydrous dimethylformamide (DMF)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitroisatin in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Add methyl iodide to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until it is acidic to pH paper. A yellow solid should precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral to pH paper.
-
Dry the product, this compound-2,3-dione, under vacuum to a constant weight.
Expected Outcome: A yellow solid with a yield of approximately 9.66 g (90%).[5]
Synthesis of Spiro[indoline-thiazolidinone] Derivatives[5]
Objective: To synthesize spiro[indoline-thiazolidinone]diones from this compound-2,3-dione.
Step 1: Synthesis of the Schiff Base Intermediate
Materials:
-
This compound-2,3-dione (1.0 eq)
-
Primary amine (e.g., aniline derivative) (1.0 eq)
-
Ethanol or toluene
-
Acetic acid (catalytic amount)
Procedure:
-
React this compound-2,3-dione with a primary amine in a suitable solvent (ethanol or toluene) with a catalytic amount of acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Remove the solvent under reduced pressure to yield the crude Schiff base. This can often be used in the next step without further purification.
Step 2: Cyclocondensation
Materials:
-
Crude Schiff base from Step 1
-
Mercaptoacetic acid (1.2 eq)
-
Toluene or DMF
Procedure:
-
Dissolve the crude Schiff base in a solvent like toluene or DMF.
-
Add mercaptoacetic acid to the solution.
-
Reflux the reaction mixture for several hours.
-
After completion, cool the reaction mixture and isolate the spiro[indoline-thiazolidinone]dione product, which may precipitate out of solution. Further purification can be done by recrystallization.
Mandatory Visualizations
References
- 1. lookchem.com [lookchem.com]
- 2. 18711-25-6|this compound|BLD Pharm [bldpharm.com]
- 3. 1-methyl-5-nitro-2,3-dihydro-1H-indole - C9H10N2O2 | CSSB00000085870 [chem-space.com]
- 4. N-METHYL-5-NITROINDOLINE | CAS 18711-25-6 [matrix-fine-chemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-5-nitroindoline-2,3-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitroindoline-2,3-dione, also known as 1-Methyl-5-nitroisatin, is a highly versatile synthetic intermediate pivotal in the construction of complex heterocyclic scaffolds.[1] Its structure is characterized by a reactive diketone functionality, a methyl-substituted indole nitrogen, and an electron-withdrawing nitro group.[1] This unique combination of features makes it a valuable precursor for developing novel pharmaceutical agents and functional materials.[2] The electron-withdrawing nature of the nitro group enhances the reactivity of the C3-carbonyl position, rendering it susceptible to nucleophilic attack and a key component in various condensation and cycloaddition reactions.[2]
These application notes provide detailed methodologies for the synthesis of this compound-2,3-dione and its subsequent use in synthesizing other complex molecules, particularly spiro-oxindoles, which are of significant interest in medicinal chemistry.[1]
Synthesis of this compound-2,3-dione
The most common and efficient method for preparing this compound-2,3-dione is the direct N-methylation of commercially available 5-nitroisatin.[1]
Reaction Scheme
Caption: Workflow for the synthesis of this compound-2,3-dione.
Quantitative Data for Synthesis
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio |
| 5-Nitroisatin | 192.13 | 10 g | 0.052 | 1 |
| Methyl Iodide (MeI) | 141.94 | 16.21 mL | 0.260 | 5 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 21.56 g | 0.156 | 3 |
| Anhydrous DMF | - | - | - | Solvent |
Table 1: Summary of reactants and their quantities for the synthesis of this compound-2,3-dione.[1]
Experimental Protocol: Synthesis of this compound-2,3-dione[1][3]
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 5-nitroisatin (10 g, 0.052 mol) in anhydrous dimethylformamide (DMF).
-
To the suspension, add anhydrous potassium carbonate (21.56 g, 0.156 mol).
-
Add methyl iodide (16.21 ml, 0.260 mol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl until it is acidic to pH paper, which will cause a yellow solid to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral to pH paper.
-
Air-dry the product to a constant weight. The expected product is 1-Methyl-5-nitroisatin, a yellow solid (yield: 9.66 g).[1]
Applications in Organic Synthesis
This compound-2,3-dione is a valuable precursor for synthesizing spiro-oxindoles, a class of compounds with significant biological activities.[1] The C3-carbonyl group is highly electrophilic and readily participates in condensation and cycloaddition reactions.[1]
Synthesis of Spiro[indoline-thiazolidinone] Derivatives
A key application is the synthesis of spiro[indoline-thiazolidinone]diones through a multi-step reaction involving the formation of a Schiff base intermediate followed by cyclocondensation.[1]
Caption: General workflow for spiro[indoline-thiazolidinone] synthesis.[1]
This is a representative protocol based on general procedures.
Step 1: Schiff Base Formation
-
In a suitable flask, dissolve this compound-2,3-dione (1.0 eq) and a primary amine (1.0 eq) in ethanol or toluene.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for several hours, monitoring completion by TLC.[1]
-
Remove the solvent under reduced pressure to obtain the crude Schiff base, which can be used in the next step without further purification.[1]
Step 2: Cyclocondensation
-
Dissolve the crude Schiff base in a suitable solvent.
-
Add thioglycolic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash and purify the crude product by recrystallization to yield the spiro[indoline-thiazolidinone]dione.[1]
Three-Component Synthesis of Spiro-pyrrolidine-oxindoles
This compound-2,3-dione can be used in a one-pot, three-component reaction to generate spiro-pyrrolidine-oxindoles.[1]
Caption: Three-component synthesis of a spiro-pyrrolidine-oxindole.[1]
-
In a round-bottom flask, combine this compound-2,3-dione (1.0 eq), an α-amino acid (e.g., sarcosine, 1.2 eq), and a dipolarophile (e.g., N-phenylmaleimide, 1.0 eq).
-
Add a suitable solvent, such as aqueous methanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture.
-
Collect the precipitated product by filtration.
-
Wash the crude product with a cold solvent.
-
Purify the product by recrystallization or column chromatography.
Conclusion
This compound-2,3-dione is a highly valuable and reactive intermediate in organic synthesis.[1] Its utility is demonstrated in the construction of a variety of complex heterocyclic molecules, particularly spiro-oxindoles, which are of significant interest in medicinal chemistry.[1] The presence of the nitro group influences the reactivity of the isatin core and also serves as a functional handle for further transformations, such as reduction to an amino group, enabling the synthesis of a diverse range of derivatives.[1] The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this versatile building block.
References
Application Notes and Protocols: Reaction of 1-Methyl-5-nitroindoline with Electrophiles/Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitroindoline is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a bicyclic indoline core with a methyl group on the nitrogen atom and a strong electron-withdrawing nitro group on the benzene ring, imparts a unique reactivity profile. The electron-deficient nature of the aromatic ring, coupled with the reactivity of the pyrrolidine portion, makes this compound a versatile scaffold for the synthesis of a variety of functionalized molecules.
These application notes provide a detailed overview of the reactivity of this compound with both electrophiles and nucleophiles, offering insights into its synthetic utility. Detailed experimental protocols for key transformations are provided to guide researchers in the practical application of this compound in their own studies.
Reactivity Overview
The reactivity of this compound is dictated by two main features: the electron-rich pyrrolidine ring and the electron-deficient nitro-substituted benzene ring.
-
Reaction with Electrophiles: The lone pair of electrons on the nitrogen atom of the indoline ring makes the pyrrolidine part susceptible to electrophilic attack. However, the strong electron-withdrawing effect of the nitro group deactivates the benzene ring towards classical electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation. Electrophilic substitution, when it occurs, is expected to be directed to the positions meta to the nitro group (C4 and C6). A key electrophilic substitution reaction for indole and its derivatives is the Vilsmeier-Haack reaction, which typically occurs at the C3 position of the indole ring. For this compound, which lacks the C2-C3 double bond of indole, reactivity at the C7 position, ortho to the nitrogen, can be considered.
-
Reaction with Nucleophiles: The electron-withdrawing nitro group significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr). Nucleophilic attack is favored at the positions ortho and para to the nitro group (C4 and C6). Additionally, the nitrogen atom of the indoline can act as a nucleophile in reactions such as N-alkylation.
Reactions with Electrophiles
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. While indoles readily undergo this reaction at the C3 position, the reactivity of indolines is less pronounced. For 5-nitroindole derivatives, the Vilsmeier-Haack reaction has been shown to proceed at the C3 position of the corresponding indole. For this compound, formylation could potentially occur at an activated position on the benzene ring, though this is less common. A more likely scenario involves the dehydrogenation of the indoline to the corresponding indole, followed by the Vilsmeier-Haack reaction.
dot
Caption: General workflow for the Vilsmeier-Haack formylation.
Reactions with Nucleophiles
N-Alkylation of 5-Nitroindole (Precursor to this compound)
The synthesis of this compound can be achieved from 5-nitroindole through N-alkylation, a nucleophilic substitution reaction where the indole nitrogen acts as the nucleophile.
| Reactant | Reagent | Product | Yield (%) |
| 5-Nitroindole | Methyl Iodide | 1-Methyl-5-nitroindole | 60 |
| 5-Nitroindole | 1,3-Dibromopropane | 1-(3-Bromopropyl)-5-nitroindole | - |
| 5-Nitroindole | 1,2-Dibromoethane | 1-(2-Bromoethyl)-5-nitroindole | - |
dot
Caption: Experimental workflow for N-alkylation of 5-nitroindole.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group at the C5 position makes the benzene ring of this compound susceptible to nucleophilic aromatic substitution. Nucleophiles can displace a suitable leaving group (like a halide) or, in some cases, a hydrogen atom at the C4 and C6 positions.
While specific examples for this compound are not abundant in the literature, the reactivity can be inferred from related nitro-aromatic compounds. For instance, reactions with strong nucleophiles like sodium methoxide or various amines would be expected to yield the corresponding 4- or 6-substituted products.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-5-nitroindole via N-Alkylation of 5-Nitroindole
This protocol describes the synthesis of the indole precursor to this compound. The subsequent reduction of the indole to the indoline is a standard procedure.
Materials:
-
5-Nitroindole
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Distilled Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-nitroindole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-nitroindole.[1]
Protocol 2: Vilsmeier-Haack Formylation of 5-Nitroindole
This protocol is for the formylation of 5-nitroindole, a related precursor.
Materials:
-
5-Nitroindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Sodium acetate solution (saturated)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel
Procedure:
-
In a round-bottom flask, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) to the cooled DMF with stirring, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add 5-nitroindole (1.0 eq) portion-wise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 5-nitroindole-3-carbaldehyde.[1]
Applications in Drug Development and Research
Derivatives of this compound have been investigated for their potential biological activities. The nitro group can be reduced to an amino group, providing a key intermediate for the synthesis of a wide range of compounds with diverse pharmacological properties. Substituted 5-nitroindoles have shown promise as anticancer agents.[1] The ability to functionalize the indoline scaffold at various positions allows for the generation of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound exhibits a dual reactivity profile, with the pyrrolidine part being susceptible to electrophilic attack and the nitro-activated benzene ring being prone to nucleophilic substitution. While the benzene ring is generally deactivated towards electrophiles, specific reactions like the Vilsmeier-Haack formylation can occur on the corresponding indole at the C3 position. The primary utility of the nitro group is to facilitate nucleophilic aromatic substitution at the C4 and C6 positions and to serve as a precursor for the corresponding amino derivative. The provided protocols offer a starting point for the synthesis and functionalization of this versatile heterocyclic scaffold for applications in medicinal chemistry and materials science. Further exploration of the reaction scope on the benzene ring of this compound is warranted to fully exploit its synthetic potential.
References
Application Note: Synthesis of Zafirlukast from 1-Methyl-5-nitro-1H-indole
Introduction
Zafirlukast is a potent and selective oral leukotriene receptor antagonist used in the management of asthma.[1][2] This application note provides a detailed protocol for the synthesis of Zafirlukast starting from the precursor 1-Methyl-5-nitro-1H-indole. The synthesis involves a multi-step process encompassing key reactions such as Friedel-Crafts acylation, reduction of a nitro group, formation of a carbamate, and a final amide coupling. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide with quantitative data, detailed experimental procedures, and visual representations of the synthetic pathway.
Overall Synthesis Workflow
The synthesis of Zafirlukast from 1-Methyl-5-nitro-1H-indole can be conceptualized as a convergent synthesis. The indole core is first functionalized at the 3-position, followed by modification of the 5-position nitro group to introduce the carbamate side chain. In parallel, the substituted benzoic acid moiety is prepared and finally coupled with the functionalized indole to yield Zafirlukast.
Caption: Overall workflow for the synthesis of Zafirlukast.
Experimental Protocols
Step 1: Synthesis of Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate (Intermediate A)
This step involves the alkylation of 1-methyl-5-nitro-1H-indole with methyl 4-(bromomethyl)-3-methoxybenzoate.
-
Reagents and Materials:
-
1-Methyl-5-nitro-1H-indole
-
Methyl 4-(bromomethyl)-3-methoxybenzoate
-
Silver oxide (Ag₂O) or Zinc Bromide (ZnBr₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 1-methyl-5-nitro-1H-indole in the chosen anhydrous solvent under an inert atmosphere, add the catalyst (e.g., silver oxide or zinc bromide).
-
Slowly add a solution of methyl 4-(bromomethyl)-3-methoxybenzoate in the same solvent.
-
Stir the reaction mixture at room temperature for the specified duration (typically several hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate.
-
Step 2: Synthesis of Methyl 3-methoxy-4-((1-methyl-5-amino-1H-indol-3-yl)methyl)benzoate (Intermediate B)
This step involves the reduction of the nitro group to an amine.
-
Reagents and Materials:
-
Methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate (Intermediate A)
-
Reducing agent (e.g., Raney Nickel with Hydrogen gas, or Palladium on Carbon (Pd/C) with Hydrogen gas)
-
Solvent (e.g., Ethyl acetate (EtOAc) or Methanol)
-
-
Procedure:
-
Dissolve Intermediate A in the chosen solvent in a hydrogenation vessel.
-
Add the catalyst (Raney Ni or Pd/C) to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can often be used in the next step without further purification.
-
Step 3: Synthesis of Methyl 4-((5-((cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate (Intermediate C)
This step involves the formation of the carbamate linkage.
-
Reagents and Materials:
-
Methyl 3-methoxy-4-((1-methyl-5-amino-1H-indol-3-yl)methyl)benzoate (Intermediate B)
-
Cyclopentyl chloroformate
-
A non-nucleophilic base (e.g., N-methylmorpholine (NMM) or triethylamine)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
-
Procedure:
-
Dissolve Intermediate B in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the base (e.g., N-methylmorpholine) to the solution.
-
Slowly add cyclopentyl chloroformate dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
-
Step 4: Synthesis of 4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid (Intermediate D)
This step involves the hydrolysis of the methyl ester to a carboxylic acid.
-
Reagents and Materials:
-
Methyl 4-((5-((cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate (Intermediate C)
-
Base (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))
-
Solvent mixture (e.g., Methanol/Water or THF/Water)
-
-
Procedure:
-
Dissolve Intermediate C in the solvent mixture.
-
Add an aqueous solution of the base (e.g., LiOH).
-
Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the desired benzoic acid derivative.
-
Step 5: Synthesis of Zafirlukast
This final step is an amide coupling reaction between the carboxylic acid and o-toluenesulfonamide.
-
Reagents and Materials:
-
4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid (Intermediate D)
-
o-Toluenesulfonamide
-
Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
-
Procedure:
-
Dissolve Intermediate D, o-toluenesulfonamide, and DMAP in the anhydrous solvent under an inert atmosphere.
-
Add the coupling agent (e.g., DCC or EDC) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
If DCC is used, filter off the dicyclohexylurea byproduct.
-
Wash the reaction mixture with dilute acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude Zafirlukast by recrystallization or column chromatography.
-
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Zafirlukast. Note that yields can vary depending on the specific reagents and conditions used.
| Step | Reaction | Starting Material | Product | Reported Yield (%) | Reference |
| 1 | Friedel-Crafts Alkylation | 1-Methyl-5-nitro-1H-indole | Intermediate A | ~45% (with Ag₂O) | [3] |
| 2 | Nitro Reduction | Intermediate A | Intermediate B | Quantitative | [4][5] |
| 3 | Carbamate Formation | Intermediate B | Intermediate C | 89% | [4][5] |
| 4 | Ester Hydrolysis | Intermediate C | Intermediate D | High Yield | [3] |
| 5 | Amide Coupling | Intermediate D | Zafirlukast | 92% | [4][5] |
Logical Relationships in Synthesis
The chemical transformations in the synthesis of Zafirlukast from 1-Methyl-5-nitro-1H-indole are interconnected, with the product of one step serving as the precursor for the next. The following diagram illustrates these relationships.
Caption: Key chemical transformations in the synthesis.
Disclaimer: This application note is for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting. The yields and reaction conditions provided are based on published literature and may require optimization.
References
Application Notes and Protocols for the Derivatization of 1-Methyl-5-nitroindoline-2,3-dione for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the derivatization of 1-methyl-5-nitroindoline-2,3-dione (also known as 1-methyl-5-nitroisatin) and the subsequent biological evaluation of its derivatives. This compound-2,3-dione is a versatile scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.[1] The presence of a reactive C3-carbonyl group on the indoline ring makes it an ideal starting material for generating diverse molecular architectures, particularly through the formation of Schiff bases and spirocyclic compounds.[2]
The derivatives of this compound-2,3-dione, especially spirooxindoles such as spiro[indoline-thiazolidinone]diones and spiro[pyrrolidine-oxindoles], have garnered considerable attention for their potent anticancer activities.[3][4] A significant mechanism of action for some of these compounds is the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression.[1][5] This document outlines detailed protocols for the synthesis of these derivatives and their evaluation in relevant biological assays, accompanied by quantitative data and visual representations of experimental workflows and signaling pathways.
Note on Nomenclature: The primary starting material discussed in these protocols is This compound-2,3-dione (also known as 1-Methyl-5-nitroisatin), which possesses two carbonyl groups at the 2 and 3 positions of the indoline ring. This compound's high reactivity at the C3-carbonyl position is central to the derivatization strategies outlined below.
Data Presentation: Quantitative Bioactivity of this compound-2,3-dione Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives synthesized from this compound-2,3-dione. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of Spiro[indoline-pyrrolidine] Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4i | Caco-2 (Colon) | 55 ± 3 | [6] |
| HCT116 (Colon) | 51 ± 4 | [6] | |
| 4b | Caco-2 (Colon) | 68 ± 6 | [6] |
| HCT116 (Colon) | 63 ± 4 | [6] | |
| Spiro-derivative 11b | HEPG2 (Liver) | 5.7 µg/mL | [7] |
| Spiro-derivative 9c | HEPG2 (Liver) | 9.7 µg/mL | [7] |
| Spiro-derivative 9b | HEPG2 (Liver) | 10.6 µg/mL | [7] |
| Spiro-derivative 11b | MCF-7 (Breast) | Moderate to excellent | [7] |
| Spiro-derivative 9b,c,e | MCF-7 (Breast) | Moderate to excellent | [7] |
Table 2: Anticancer Activity of Schiff Base Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2 | HepG2 (Liver) | 43.17 µg/mL | [8] |
| Compound 1 | HepG2 (Liver) | 70.29 µg/mL | [8] |
| Compound 3 | HepG2 (Liver) | 73.69 µg/mL | [8] |
| Compound 2 | MDA-MB231 (Breast) | 71.55 µg/mL | [8] |
| Compound 3 | MDA-MB231 (Breast) | 95.30 µg/mL | [8] |
| Compound 1 | MDA-MB231 (Breast) | 138.85 µg/mL | [8] |
| 5-C-2-4-NABA | TSCCF (Tongue) | 446.68 µg/mL | [9] |
Experimental Protocols
A. Synthesis of this compound-2,3-dione
This protocol describes the N-methylation of 5-nitroisatin to yield the target intermediate.
Materials:
-
5-Nitroisatin
-
Methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask with magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 5-nitroisatin in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add methyl iodide to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until it is acidic to pH paper, which should result in the precipitation of a yellow solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral to pH paper.
-
Dry the product, this compound-2,3-dione, under vacuum.
B. Synthesis of Spiro[indoline-thiazolidinone] Derivatives
This protocol outlines a two-step synthesis involving the formation of a Schiff base intermediate followed by cyclocondensation.
Step 1: Synthesis of the Schiff Base Intermediate
-
Dissolve this compound-2,3-dione (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude Schiff base. This can often be used in the next step without further purification.
Step 2: Cyclocondensation
-
Dissolve the crude Schiff base from Step 1 in a solvent like toluene or DMF.
-
Add mercaptoacetic acid (1.2 eq) to the solution.
-
Reflux the reaction mixture for several hours.
-
After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.[10]
C. Synthesis of Spiro[pyrrolidine-oxindole] Derivatives
This protocol describes a three-component 1,3-dipolar cycloaddition reaction.
Procedure:
-
A mixture of this compound-2,3-dione (1.0 eq), an α-amino acid (e.g., sarcosine, 1.2 eq), and a dipolarophile (e.g., N-phenylmaleimide, 1.0 eq) is prepared in a suitable solvent such as aqueous methanol.
-
The mixture is heated to reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then washed and purified by recrystallization.
D. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Mandatory Visualizations
Experimental and Synthetic Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 1-Methyl-5-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitroindoline is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. As a derivative of indoline containing an electron-withdrawing nitro group, its accurate and sensitive detection is crucial for reaction monitoring, purity assessment, and metabolic studies. Currently, there is a limited amount of publicly available, validated analytical methodology specifically for this compound. However, based on its chemical structure—a substituted nitroaromatic indoline—and established analytical principles for similar compounds, several powerful techniques can be readily adapted for its quantification and identification.
This document provides detailed application notes and proposed protocols for the detection of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are based on standard practices for the analysis of nitroaromatic compounds and are intended to serve as a comprehensive starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note: HPLC with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds. Given the presence of the nitroindoline chromophore, this compound is expected to absorb strongly in the UV region, making this a suitable method for routine purity analysis and quantification in various sample matrices. A reversed-phase method is proposed, which separates compounds based on their hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve an accurately weighed amount in the diluent to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Setup the HPLC system with the parameters outlined in the table below.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Perform a series of injections of the calibration standards, followed by the unknown samples.
-
Quantitative Data Summary (HPLC-UV)
| Parameter | Suggested HPLC Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | Estimated ~320-350 nm (based on nitroindole isomers)[1] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Note: The optimal detection wavelength should be experimentally determined by acquiring a UV spectrum of this compound.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. This compound, with a predicted moderate boiling point, should be amenable to GC analysis. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. This method is particularly useful for identifying trace levels of the analyte in complex matrices.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in a volatile solvent such as ethyl acetate or dichloromethane.
-
Create calibration standards by serial dilution, typically in the range of 0.1 µg/mL to 10 µg/mL.
-
Prepare unknown samples by dissolving in the same solvent to fall within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.
-
Transfer solutions to GC vials.
-
-
Instrumentation and Conditions:
-
Configure the GC-MS system according to the parameters in the table below.
-
The use of a selective ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity for trace-level quantification.[2]
-
Quantitative Data Summary (GC-MS)
| Parameter | Suggested GC-MS Conditions |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) for identification; SIM for quantification |
Note: Key diagnostic ions for SIM mode should be determined from the full scan mass spectrum of a pure standard. Expected ions might include the molecular ion (M+) and fragments corresponding to the loss of NO2 and other moieties.
Experimental Workflow: GC-MS Analysis
Caption: Logical workflow for the identification of this compound by GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is the gold standard for detecting low levels of compounds in complex biological or environmental samples. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would likely be used to generate the protonated molecule [M+H]+, providing molecular weight confirmation and enabling highly selective quantification.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Follow the same procedure as for HPLC-UV sample preparation. The concentration range for calibration standards may be lower (e.g., 1 ng/mL to 500 ng/mL) due to the higher sensitivity of the instrument.
-
Ensure the final diluent is compatible with the mobile phase and ESI.
-
-
Instrumentation and Conditions:
-
Use the same chromatographic conditions as the HPLC-UV method as a starting point. The mobile phase may require modification to include a volatile buffer (e.g., 0.1% formic acid) to facilitate ionization.
-
Optimize mass spectrometer parameters (e.g., capillary voltage, gas flows) by infusing a standard solution of this compound.
-
For maximum sensitivity and selectivity, develop a Multiple Reaction Monitoring (MRM) method using a tandem mass spectrometer (e.g., QQQ). This involves selecting a precursor ion (the [M+H]+) and monitoring specific product ions after fragmentation.
-
Quantitative Data Summary (LC-MS)
| Parameter | Suggested LC-MS Conditions |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm particle size (for higher resolution) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Acquisition Mode | MRM (Precursor ion -> Product ion 1, Product ion 2) |
Summary of Proposed Analytical Techniques
The following table summarizes the expected performance of the proposed analytical techniques for the detection of this compound. These values are estimates based on typical performance for similar analytes and should be confirmed during method validation.
| Technique | Primary Application | Selectivity | Estimated Limit of Quantitation (LOQ) | Key Advantage |
| HPLC-UV | Routine quantification, purity checks | Moderate | 1 - 5 µg/mL | Robust, widely available |
| GC-MS | Identification, trace analysis | High | 10 - 50 ng/mL | Provides structural information via fragmentation |
| LC-MS/MS | Trace quantification in complex matrices | Very High | 0.1 - 5 ng/mL | Highest sensitivity and selectivity |
References
Application Notes and Protocols: 1-Methyl-5-nitroindoline-2,3-dione as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-nitroindoline-2,3-dione, also known as 1-methyl-5-nitroisatin, is a highly valuable and reactive intermediate in organic synthesis.[1] As a derivative of the versatile isatin scaffold, it serves as a strategic precursor for the development of a wide array of heterocyclic compounds with significant biological activities, making it a key interest in medicinal chemistry and for drug development professionals.[2][3] The presence of an electron-withdrawing nitro group at the 5-position enhances the reactivity of the isatin ring, particularly at the C3-carbonyl position. This heightened reactivity makes it susceptible to nucleophilic attack and a prime component in various condensation and cycloaddition reactions for generating complex molecular architectures.[3]
These application notes provide detailed methodologies for the synthesis of this compound-2,3-dione and its subsequent use as a building block in the synthesis of pharmacologically relevant heterocyclic systems, such as spiro-oxindoles and spiro[indoline-thiazolidinone] derivatives.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound-2,3-dione is presented below for easy reference.
| Property | Value |
| CAS Number | 3484-32-0[4] |
| Molecular Formula | C₉H₆N₂O₄[4] |
| Molecular Weight | 206.16 g/mol [4] |
| Appearance | Orange solid[4] |
| Melting Point | 200-202 °C[4] |
| IUPAC Name | 1-methyl-5-nitro-1H-indole-2,3-dione[4] |
Synthesis of this compound-2,3-dione
The preparation of this compound-2,3-dione is commonly achieved through the N-methylation of commercially available 5-nitroisatin.[1]
Experimental Protocol: N-methylation of 5-Nitroisatin
This protocol details the synthesis of this compound-2,3-dione from 5-nitroisatin using methyl iodide and potassium carbonate in DMF.[1]
Materials:
-
5-Nitroisatin
-
Methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitroisatin in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution, followed by the addition of methyl iodide.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until it is acidic to pH paper, which should result in the precipitation of a yellow solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral to pH paper.
-
Dry the product, this compound-2,3-dione, under vacuum.
Quantitative Data for Synthesis:
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| 5-Nitroisatin | 192.13 | 10 g | 0.052 mol |
| Methyl Iodide | 141.94 | 16.21 ml (36.9 g) | 0.260 mol |
| Potassium Carbonate | 138.21 | 21.56 g | 0.156 mol |
| Product | 206.16 | 9.66 g | 0.047 mol (90% yield) |
Table adapted from BenchChem application notes.[1]
Applications in the Synthesis of Spirocyclic Compounds
This compound-2,3-dione is a valuable precursor for the synthesis of spiro-oxindoles, a class of compounds with significant biological activities.[1] The electrophilic C3-carbonyl group of the isatin core readily participates in condensation and cycloaddition reactions.[1]
Synthesis of Spiro[indoline-thiazolidinone] Derivatives
A key application is the synthesis of spiro[indoline-thiazolidinone]diones through a multi-step reaction involving the formation of a Schiff base intermediate followed by cyclocondensation.[1]
Step 1: Synthesis of the Schiff Base Intermediate
-
Protocol: this compound-2,3-dione (1.0 eq) is reacted with a primary amine (1.0 eq) in a suitable solvent such as ethanol or toluene, often with a catalytic amount of acetic acid. The mixture is refluxed for several hours until the reaction is complete, as monitored by TLC. The solvent is then removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.[1]
Step 2: Cyclocondensation
-
Protocol: To the crude Schiff base from Step 1, dissolved in a solvent like toluene or DMF, is added mercaptoacetic acid (1.2 eq). The reaction mixture is refluxed for several hours. After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.[1]
Biological Significance of Derivatives
The heterocyclic scaffolds synthesized from this compound-2,3-dione are of significant interest in medicinal chemistry. For instance, substituted 5-nitroindoles have demonstrated broad-spectrum anticancer activities.[5] Derivatives have been shown to act as c-Myc G-quadruplex binders, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[5][6] This highlights the importance of this compound-2,3-dione as a building block in the discovery of novel therapeutics, particularly in the field of oncology.[2]
Troubleshooting and Optimization
-
Reaction Monitoring: TLC is crucial for determining the optimal reaction time and ensuring the consumption of starting materials.
-
Product Precipitation: If the product does not precipitate upon acidification and addition of water, it may be due to its solubility or oily nature. In such cases, liquid-liquid extraction with a suitable organic solvent like ethyl acetate is recommended.
-
Purity of Reagents: The use of pure 5-nitroisatin, fresh methyl iodide, and anhydrous solvents and bases is critical for a successful reaction and high yield.
-
Side Reactions: While O-methylation can be a competing reaction, N-methylation is generally favored under the standard conditions of K₂CO₃ in DMF.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Methylation of 5-Nitroindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-methylation of 5-nitroindoline, a key synthetic transformation in the development of various pharmacologically active compounds. The protocols outlined below are based on established methods for the N-methylation of structurally related nitro-substituted indole and isatin derivatives. These methods offer high yields and utilize readily available reagents.
Introduction
N-methylation is a fundamental step in medicinal chemistry, often employed to modulate the pharmacological properties of a lead compound, such as its potency, selectivity, and metabolic stability. 5-Nitroindoline is a valuable building block in drug discovery, and its N-methylation to 1-methyl-5-nitroindoline provides a key intermediate for the synthesis of a diverse range of bioactive molecules. This application note details two primary protocols for this transformation, employing either the classical methyl iodide or the greener alternative, dimethyl carbonate, as the methylating agent. A modern approach using a quaternary ammonium salt is also presented.
Data Summary of N-Methylation Protocols
The following table summarizes the reaction conditions and yields for the N-methylation of 5-nitroindoline and closely related analogues.
| Starting Material | Methylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 5-Nitroisatin | Methyl Iodide | K₂CO₃ | DMF | Room Temp. | Overnight | 93 | [1][2] |
| 5-Nitroindole | Dimethyl Carbonate | K₂CO₃ | DMF | Reflux (~130 °C) | 3 h | High (not specified) | [3] |
| 5-Nitroindole | PhMe₃NI | Cs₂CO₃ | Toluene | 120 °C | 16 h | 94 |
Experimental Protocols
Protocol 1: N-Methylation using Methyl Iodide
This protocol is adapted from the high-yield methylation of 5-nitroisatin, a structurally similar compound[1][2].
Materials:
-
5-Nitroindoline
-
Methyl Iodide (MeI)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine solution
Procedure:
-
To a solution of 5-nitroindoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: N-Methylation using Dimethyl Carbonate
This protocol is based on the N-methylation of 5-nitroindole using the environmentally benign reagent, dimethyl carbonate[3].
Materials:
-
5-Nitroindoline
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
tert-Butyl methyl ether (TBME)
Procedure:
-
In a round-bottom flask, combine 5-nitroindoline (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Add dimethyl carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C).
-
Monitor the reaction by HPLC or TLC. The reaction is typically complete within 3 hours[3].
-
After completion, cool the reaction mixture to room temperature.
-
Add ice-cold water to the mixture to precipitate the product.
-
If the product does not precipitate, extract the mixture with TBME.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Signaling Pathways and Experimental Workflows
General Reaction Scheme
Caption: General scheme for the N-methylation of 5-nitroindoline.
Experimental Workflow
Caption: Step-by-step experimental workflow for N-methylation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Methyl-5-nitroindoline by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-Methyl-5-nitroindoline using chromatography.
Experimental Workflow: Chromatographic Purification
Caption: Experimental workflow for the purification of this compound by column chromatography.
Experimental Protocol: Silica-Gel Chromatography
This protocol is based on a reported method for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Dichloromethane
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates
-
TLC developing chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (or a less polar solvent like hexane).
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing to avoid air bubbles and channels. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a solvent in which it is highly soluble. Carefully add this solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin the elution with the chosen solvent system. A reported eluent for this compound is a mixture of hexane, dichloromethane, and ethyl acetate in a 55:30:15 ratio.[1] A gradient elution may be necessary to separate closely related impurities.
-
Fraction Collection: Collect the eluate in a series of fractions. The size of the fractions will depend on the column size and the expected separation.
-
Analysis: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Pooling and Evaporation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guide
| Problem ID | Issue | Possible Cause(s) | Suggested Solution(s) |
| PUR-DIFF-01 | Difficulty in purifying the product; co-elution of impurities. | The polarity of the solvent system is not optimal for separating the target compound from impurities. | Experiment with different solvent systems. A gradient elution might be necessary to separate compounds with similar polarities. |
| OIL-PRD-01 | The purified product is an oil or a gummy solid instead of a crystalline solid. | - Presence of residual high-boiling point solvent (e.g., DMF if used in the preceding reaction).- Impurities are depressing the melting point. | - If a high-boiling solvent was used, wash the organic layer thoroughly with brine during workup before chromatography. Dry the final product under a high vacuum for an extended period.- Re-purify the product by column chromatography or consider recrystallization. |
| LOW-YLD-01 | Low yield of the purified product. | - The compound is partially soluble in the elution solvent and is eluting very slowly.- The compound is irreversibly adsorbed onto the silica gel.- Loss of product during work-up and transfer. | - Gradually increase the polarity of the eluent.- For very polar compounds, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.- Ensure quantitative transfers and careful handling during the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: While the search results do not explicitly state the appearance of this compound, the related compound, this compound-2,3-dione, is a yellow solid.[2] It is likely that this compound will also be a colored solid.
Q2: How can I determine the appropriate solvent system for column chromatography? A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate. The Rf value of the target compound should ideally be between 0.2 and 0.4. You can screen various solvent systems using TLC before running the column.
Q3: What are the potential impurities in crude this compound? A3: Potential impurities can include unreacted starting materials (e.g., 5-nitroindoline), by-products from the methylation reaction, and residual solvents. If the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitroso or hydroxylamine intermediates.[3]
Q4: Can I use recrystallization instead of chromatography for purification? A4: Recrystallization can be an effective purification method if a suitable solvent is found in which the solubility of this compound and its impurities differ significantly with temperature.[4] For some compounds, recrystallization from methanol has been reported to be effective. However, chromatography is generally more versatile for separating a wider range of impurities.[4]
Q5: How do I confirm the purity of the final product? A5: The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), which can separate the target compound from any remaining impurities.[5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry can be used to confirm the structure and identity of the purified compound.[5]
References
optimizing reaction conditions for 1-Methyl-5-nitroindoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Methyl-5-nitroindoline.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process. First, isatin undergoes nitration to form 5-nitroisatin. Subsequently, 5-nitroisatin is N-methylated to yield this compound-2,3-dione.[1]
Q2: What are the critical parameters to ensure a successful synthesis?
A2: Key parameters for a successful reaction include the quality of reagents, stoichiometry, temperature, and reaction time. It is crucial to use pure 5-nitroisatin, fresh methyl iodide, and anhydrous potassium carbonate and DMF. A molar excess of both methyl iodide and potassium carbonate is typically employed. The reaction is often conducted at room temperature overnight, and its progress should be monitored using Thin-Layer Chromatography (TLC).
Q3: What is the expected appearance of the reaction mixture and the final product?
A3: The reaction of 5-nitroisatin with a base usually forms a deeply colored anion. The final product, this compound-2,3-dione, is expected to be a yellow solid. A very dark or black reaction mixture could indicate decomposition.
Q4: Is O-methylation a significant side reaction?
A4: While O-alkylation can be a competing reaction in the alkylation of isatins, N-alkylation is generally favored under standard conditions using potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). The formation of the O-methylated product is more probable with different catalysts or solvent systems.
Troubleshooting Guide
| Problem Code | Issue | Potential Cause | Suggested Solution |
| RXN-FAIL-01 | Reaction fails to start or goes to completion very slowly (monitored by TLC). | 1. Inactive methyl iodide: Methyl iodide can degrade, especially when exposed to light. 2. Insufficient base: An inadequate amount of potassium carbonate may not be enough to neutralize the hydroiodic acid (HI) formed and maintain basic conditions. 3. Poor quality DMF: The presence of water in DMF can lead to side reactions. | 1. Use fresh or properly stored methyl iodide. 2. Ensure an adequate excess of anhydrous potassium carbonate is used. 3. Use anhydrous DMF. |
| PRD-NOPPT-01 | Product does not precipitate upon addition of water. | 1. Product is oily or too soluble: The product may be an oil or too soluble in the aqueous DMF mixture. | 1. First, ensure the solution is acidic by adding dilute HCl. If precipitation does not occur, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with water and brine, dry, and evaporate the solvent to obtain the crude product. |
| PRD-OIL-01 | The isolated product is an oil or a gummy solid instead of a solid. | 1. Residual solvent (DMF): DMF has a high boiling point and can be difficult to remove completely. 2. Impurities: The presence of unreacted starting materials or side products can lower the melting point. | 1. After extraction, wash the organic layer thoroughly with brine to help remove DMF. Dry the product under a high vacuum for an extended period. 2. Purify the crude product by column chromatography or recrystallization. Attempt trituration by scratching the flask with a glass rod or adding a small amount of a non-solvent and sonicating. |
| LOW-YIELD-01 | The final product yield is lower than expected. | 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion. 2. Degradation of starting material: 5-Nitroisatin can be sensitive to strongly basic conditions, high temperatures, or prolonged reaction times. 3. Product loss during work-up: The product may be lost if the pH is not acidic enough during precipitation or if washed with an excessive amount of cold water. | 1. If the starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature. 2. Avoid excessively high temperatures or prolonged reaction times with strong bases. 3. Ensure the pH is sufficiently acidic during the precipitation step. Wash the precipitate with a minimal amount of cold water. |
Experimental Protocols
Step 1: Synthesis of 5-Nitroisatin
This protocol describes the nitration of isatin to produce 5-nitroisatin.[1]
Materials:
-
Isatin
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Distilled Water
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, cautiously add 14.7 g (0.1 mol) of isatin to 121 ml of concentrated sulfuric acid.[1]
-
While maintaining the temperature below 5°C, add 4.2 ml of fuming nitric acid dropwise to the stirring mixture.[1]
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.[1]
-
Pour the reaction mixture over 500 g of crushed ice, which will result in the immediate precipitation of a yellow solid.[1]
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and then air-dry to a constant weight.[1]
Step 2: Synthesis of this compound-2,3-dione
This protocol details the N-methylation of 5-nitroisatin.[2]
Materials:
-
5-Nitroisatin
-
Methyl Iodide (MeI)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
Quantitative Data for N-methylation:
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio |
| 5-Nitroisatin | 192.13 | 10 g | 0.052 | 1 |
| Methyl Iodide | 141.94 | 16.21 ml (36.9 g) | 0.260 | 5 |
| Potassium Carbonate | 138.21 | 21.56 g | 0.156 | 3 |
Procedure:
-
In a clean, dry round-bottom flask, combine 5-nitroisatin (10 g, 0.052 mol), anhydrous potassium carbonate (21.56 g, 0.156 mol), and anhydrous DMF.[2][3]
-
To the stirred suspension, add methyl iodide (16.21 mL, 0.260 mol) dropwise at room temperature.[2][3]
-
Allow the reaction mixture to stir overnight at room temperature.[2][3]
-
After the reaction is complete (monitored by TLC), pour the mixture into water.[2][3]
-
Acidify the aqueous mixture by adding dilute HCl until the solution is acidic to pH paper, at which point a yellow solid will precipitate.[2][3]
-
Isolate the precipitated solid by filtration, wash it thoroughly with water until the filtrate is neutral, and then dry the purified product.[2][3]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the N-methylation reaction.
References
Technical Support Center: Stability of 1-Methyl-5-nitroindoline in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with 1-Methyl-5-nitroindoline in solution. The following information is based on the general chemical properties of nitroaromatic compounds and may need to be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A change in the color of your solution, such as a shift to a darker yellow, orange, or even brown, can be an indicator of degradation. Nitroaromatic compounds can undergo various reactions, including the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, which can result in colored byproducts. This degradation can be influenced by factors such as pH, exposure to light, and the presence of reducing agents in your solution.
Q2: I am observing a loss of potency or concentration of this compound in my stock solution over time. What are the likely reasons?
A decrease in the concentration of this compound suggests that the compound is degrading. The stability of nitroaromatic compounds in solution can be compromised by several factors:
-
pH: Both acidic and basic conditions can potentially lead to the hydrolysis of the indoline ring or modifications to the nitro group.
-
Light: Many nitroaromatic compounds are photosensitive and can degrade upon exposure to UV or even visible light.
-
Oxidation/Reduction: The nitro group is susceptible to reduction, and the indoline ring may be prone to oxidation, leading to the formation of various degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
Q3: What are the potential degradation products of this compound?
While specific degradation products for this compound have not been extensively reported in the literature, based on the chemistry of related nitroaromatic compounds, potential degradation pathways could include:
-
Reduction of the nitro group: This can lead to the formation of 1-methyl-5-nitrosoindoline, 1-methyl-5-hydroxylaminoindoline, and ultimately 1-methyl-5-aminoindoline.
-
Hydrolysis: Depending on the pH, the indoline ring could potentially undergo ring-opening reactions.
-
Oxidation: Oxidation of the indoline ring could lead to the formation of various oxidized species.
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatographic Analysis
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.
-
Control pH: Buffer your solution to a neutral pH (around 7) if your experimental conditions allow. Avoid strongly acidic or basic conditions.
-
Use Fresh Solutions: Prepare solutions fresh whenever possible. If storage is necessary, keep them at low temperatures (2-8 °C or -20 °C) and protected from light.
-
De-gas Solvents: If you suspect oxidative degradation, de-gas your solvents before use to remove dissolved oxygen.
-
Analyze a freshly prepared standard: Compare the chromatogram of your sample to that of a freshly prepared standard of this compound to confirm the presence of new peaks.
Issue: Inconsistent Experimental Results
Possible Cause: Inconsistent stability of this compound in your experimental matrix.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Your experimental medium (e.g., cell culture media, buffer components) may contain components that promote degradation.
-
Conduct a Forced Degradation Study: Systematically expose solutions of this compound to stress conditions (acid, base, heat, light, oxidation) to understand its degradation profile. This will help you identify conditions to avoid.
-
Use an Internal Standard: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and potential degradation during analysis.
Data Presentation
To systematically evaluate the stability of this compound under various conditions, we recommend recording your data in a structured format. Below are template tables you can use to summarize your findings from forced degradation studies.
Table 1: pH Stability of this compound
| pH | Time (hours) | Temperature (°C) | % this compound Remaining | Appearance of Degradants (e.g., Peak Area) |
| 2 | 0 | 25 | 100 | 0 |
| 2 | 24 | 25 | ||
| 7 | 0 | 25 | 100 | 0 |
| 7 | 24 | 25 | ||
| 10 | 0 | 25 | 100 | 0 |
| 10 | 24 | 25 |
Table 2: Photostability of this compound
| Light Condition | Duration (hours) | % this compound Remaining (Exposed) | % this compound Remaining (Dark Control) |
| UV Light (254 nm) | 0 | 100 | 100 |
| UV Light (254 nm) | 8 | ||
| White Light | 0 | 100 | 100 |
| White Light | 24 |
Table 3: Oxidative Stability of this compound
| Oxidizing Agent (e.g., H₂O₂) | Concentration | Time (hours) | % this compound Remaining |
| H₂O₂ | 0% | 0 | 100 |
| H₂O₂ | 3% | 6 | |
| H₂O₂ | 3% | 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare Stress Solutions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL (control).
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
Sampling and Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating chromatographic method (e.g., HPLC-UV) to determine the remaining percentage of this compound and the formation of any degradation products.
Protocol 2: Photostability Study
-
Prepare Solutions: Prepare two sets of solutions of this compound in a transparent solvent (e.g., water or methanol) at a known concentration in clear glass vials.
-
Dark Control: Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Light Exposure: Place both sets of vials in a photostability chamber and expose them to a controlled light source (e.g., a xenon lamp providing ICH Q1B compliant conditions).
-
Sampling and Analysis: At specified time points, analyze the exposed and dark control samples by a suitable chromatographic method to assess the extent of photodegradation.
Visualizations
Caption: Workflow for Investigating Stability Issues.
Caption: Potential Degradation Pathways.
Technical Support Center: Synthesis of 1-Methyl-5-nitroindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-5-nitroindoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Route A: N-methylation of 5-nitroindoline. This is a direct approach where the secondary amine of the 5-nitroindoline starting material is methylated.
-
Route B: Reduction of 1-methyl-5-nitroindole. This route involves the initial synthesis of 1-methyl-5-nitroindole followed by the reduction of the indole double bond to the indoline.
Q2: What are the most common impurities associated with the N-methylation of 5-nitroindoline (Route A)?
The most common impurities in this route stem from the starting materials, side reactions, and the work-up process. These can include:
-
Unreacted 5-nitroindoline: Incomplete methylation leads to the presence of the starting material in the final product.
-
Residual Solvents: High-boiling point solvents such as N,N-Dimethylformamide (DMF) are often used and can be difficult to remove completely.
-
Degradation Products: 5-nitroindoline can be sensitive to strongly basic conditions, which may lead to decomposition if the reaction is run at high temperatures or for extended periods.
-
By-products from Methylating Agent: Depending on the methylating agent used (e.g., methyl iodide), by-products can be generated.
Q3: What are the typical impurities found when synthesizing this compound via the reduction of 1-methyl-5-nitroindole (Route B)?
Impurities in this route are primarily related to the reduction step:
-
Unreacted 1-methyl-5-nitroindole: Incomplete reduction is a common issue, leaving the starting material as a significant impurity.
-
Over-reduction Products: Depending on the reducing agent and reaction conditions, the nitro group can also be reduced to an amino group, yielding 1-methyl-5-aminoindoline.
-
Ring-opening Products: Under harsh reduction conditions, the indoline ring system may undergo cleavage.
Troubleshooting Guides
Route A: N-methylation of 5-nitroindoline
| Issue Code | Problem | Potential Cause | Suggested Solution |
| A-01 | Low or no product yield | Incomplete reaction. | Monitor the reaction by Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature if starting material persists. |
| Degradation of starting material. | Avoid excessively high temperatures and prolonged reaction times, as 5-nitroindoline can be sensitive to strong bases. | ||
| Inactive methylating agent. | Use a fresh or properly stored methylating agent like methyl iodide, as it can degrade over time, especially with light exposure. | ||
| Insufficient base. | Ensure an adequate excess of base (e.g., potassium carbonate) is used to drive the reaction to completion. | ||
| A-02 | Product is an oil or gummy solid | Presence of residual solvent (e.g., DMF). | Wash the organic layer thoroughly with brine during extraction to help remove DMF. Dry the final product under high vacuum for an extended period. |
| Impurities depressing the melting point. | The presence of unreacted starting materials or side-products can result in an oily product. Purify the crude product by column chromatography or recrystallization. | ||
| A-03 | Difficulty in purifying the product | Co-elution of impurities during column chromatography. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely related compounds. |
Route B: Reduction of 1-methyl-5-nitroindole
| Issue Code | Problem | Potential Cause | Suggested Solution |
| B-01 | Presence of starting material in the final product | Incomplete reduction. | Increase the reaction time, temperature, or the amount of reducing agent. Monitor the reaction progress by TLC. |
| B-02 | Presence of 1-methyl-5-aminoindoline as an impurity | Over-reduction of the nitro group. | Use a milder reducing agent or control the stoichiometry of the reducing agent more carefully. Lowering the reaction temperature can also help improve selectivity. |
| B-03 | Complex mixture of unidentified products | Ring-opening or other side reactions. | Employ milder reaction conditions. Screen different reducing agents and solvents to find a more selective system. |
Experimental Protocols
Key Experiment: N-methylation of an Indoline Derivative (Analogous to Route A)
This protocol is based on the N-methylation of 5-nitroisatin, a similar heterocyclic compound.[1]
Materials:
-
5-nitroindoline
-
Methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitroindoline in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Add methyl iodide to the mixture.
-
Stir the reaction mixture at room temperature overnight.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until it is acidic to pH paper.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral to pH paper.
-
Dry the product, this compound, under vacuum.
Visualizations
Caption: Troubleshooting workflow for the two main synthetic routes to this compound.
Caption: Experimental workflow for the N-methylation of 5-nitroindoline.
References
challenges in the characterization of 1-Methyl-5-nitroindoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of 1-Methyl-5-nitroindoline. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The primary challenges in characterizing this compound often revolve around ensuring sample purity, managing its stability, and correctly interpreting spectroscopic data. Due to its nitro-aromatic nature, potential issues include the presence of isomeric impurities, degradation under certain analytical conditions, and difficulties in achieving complete purification.
Q2: What are the expected spectroscopic signatures for this compound?
A2: While a complete set of publicly available spectra for this compound is not readily accessible, based on its structure and data for related compounds like 5-nitroindoline, the following can be anticipated:
-
¹H NMR: Signals corresponding to the methyl group, the protons on the indoline ring, and the aromatic protons. The electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic protons.
-
¹³C NMR: Resonances for the methyl carbon, the two sp³ hybridized carbons of the indoline ring, and the six aromatic carbons.
-
UV-Vis: An absorption maximum is reported to be around 451 nm in water.[1]
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (C₉H₁₀N₂O₂) should be observed.
Q3: Are there any known stability issues with this compound?
A3: Nitro-aromatic compounds can be sensitive to light, heat, and certain chemical environments. While specific stability data for this compound is limited, it is prudent to handle the compound with care. For a related compound, 5-nitroisatin, sensitivity to strongly basic conditions has been noted, which could also be a consideration for this compound. It is recommended to store the compound in a cool, dark, and dry place.
Q4: What are the potential impurities that might be present in a sample of this compound?
A4: Potential impurities could arise from the synthetic route. Common impurities in the synthesis of similar compounds include:
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Unreacted starting materials: Such as 5-nitroindoline or the methylating agent.
-
Isomeric products: Nitration of the indoline ring could potentially lead to other nitro-isomers if the synthesis starts from 1-methylindoline.
-
Side-products: O-methylation can be a competing reaction in the alkylation of related compounds, although N-alkylation is generally favored.
-
Residual Solvents: High-boiling point solvents like DMF, if used in the synthesis, can be difficult to remove completely.
Troubleshooting Guides
Problem ID: PUR-DIFF-01: Difficulty in Purifying the Product
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oily or Gummy Product | 1. Presence of residual solvent (e.g., DMF). 2. Impurities depressing the melting point. | 1. If DMF was used, wash the organic extract thoroughly with brine during work-up. Dry the product under a high vacuum for an extended period. 2. Attempt purification by column chromatography or recrystallization. |
| Co-elution of Impurities during Column Chromatography | Similar polarity of the product and impurities. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely related compounds. A reported eluent system for purification is a mixture of hexane, dichloromethane, and ethyl acetate (55:30:15).[1] |
| Product is Insoluble in Common Recrystallization Solvents | High crystallinity or polarity of the compound. | Screen a range of solvents with varying polarities. For similar compounds, polar solvents like methanol have been used for recrystallization. |
Problem ID: SPEC-ANOM-01: Anomalous Spectroscopic Data
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Unexpected Peaks in ¹H NMR Spectrum | 1. Presence of impurities. 2. Residual solvent peaks. | 1. Compare the integration of the peaks to the expected proton ratios. Analyze the sample by HPLC or LC-MS to assess purity. 2. Identify common NMR solvent peaks and subtract them from the analysis. |
| Broad or Unresolved NMR Signals | Sample aggregation or paramagnetic impurities. | 1. Try acquiring the spectrum at a different concentration or in a different deuterated solvent. 2. Ensure all glassware is scrupulously clean. |
| Inconsistent UV-Vis Absorption Maxima | Solvatochromic effects or pH dependence. | This compound is known to be a solvatochromic probe, meaning its absorption spectrum is sensitive to the solvent environment.[1] Ensure consistent use of the same solvent for all UV-Vis measurements. If working in aqueous solutions, buffer the solution to maintain a constant pH. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization.
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength near the compound's absorption maximum (e.g., 254 nm or ~451 nm). |
| Sample Preparation | Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL and dilute to a working concentration of ~0.1 mg/mL. |
Purification by Silica Gel Chromatography
A reported method for the purification of this compound utilizes silica-gel chromatography.[1]
| Parameter | Details |
| Stationary Phase | Silica Gel (standard grade) |
| Mobile Phase (Eluent) | Hexane:Dichloromethane:Ethylacetate (55:30:15) |
| Procedure | 1. Prepare a slurry of silica gel in the mobile phase and pack the column. 2. Dissolve the crude product in a minimal amount of dichloromethane. 3. Load the sample onto the column. 4. Elute with the mobile phase, collecting fractions. 5. Monitor the fractions by Thin Layer Chromatography (TLC). 6. Combine the pure fractions and evaporate the solvent under reduced pressure. |
Visualizations
References
Technical Support Center: Synthesis of 1-Methyl-5-nitroindoline
Welcome to the technical support center for the synthesis of 1-Methyl-5-nitroindoline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound, categorized by the two primary synthetic routes.
Route A: N-methylation of 5-nitroindoline
This pathway involves the initial synthesis of 5-nitroindoline followed by N-methylation.
Logical Workflow for Troubleshooting Route A
Caption: Troubleshooting workflow for the N-methylation of 5-nitroindoline.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| A-01 | Low to No Yield of this compound | Inefficient N-methylation: - Incomplete deprotonation of the indoline nitrogen.- Low reactivity of the methylating agent.- Insufficient reaction time or temperature. | Optimize Reaction Conditions: - Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF to ensure complete deprotonation.[1]- Methyl iodide is a common and effective methylating agent. Ensure it is fresh and not degraded.[2]- Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Gently heating the reaction may improve the rate, but avoid high temperatures which can cause degradation. |
| Degradation of Reactants or Product: - 5-nitroindoline or the product may be sensitive to strongly basic or high-temperature conditions. | Use Milder Conditions: - If degradation is suspected, consider using a milder base like potassium carbonate, although this may require longer reaction times or slightly elevated temperatures.[2]- Maintain a controlled temperature throughout the reaction. | ||
| Poor Quality of Starting Material: - Impurities in the 5-nitroindoline can interfere with the reaction. | Purify the Starting Material: - Ensure the 5-nitroindoline is pure. If necessary, purify it by recrystallization or column chromatography before use. | ||
| A-02 | Formation of Multiple Products (Side Reactions) | O-methylation: - Although less common for indolines compared to isatins, O-methylation of the nitro group is a theoretical side reaction. | Favor N-alkylation: - N-alkylation is generally favored over O-alkylation for indolines. Standard conditions using a base like NaH or K₂CO₃ in DMF should selectively yield the N-methylated product. |
| Over-methylation (Quaternary Salt Formation): - Excess methylating agent can potentially lead to the formation of a quaternary ammonium salt, although this is less common with secondary amines like indoline under controlled conditions. | Control Stoichiometry: - Use a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent to ensure complete reaction of the starting material without promoting significant over-methylation. |
Route B: Reduction of 1-Methyl-5-nitroindole
This pathway involves the synthesis of 1-methyl-5-nitroindole followed by the reduction of the indole double bond.
Logical Workflow for Troubleshooting Route B
Caption: Troubleshooting workflow for the reduction of 1-methyl-5-nitroindole.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| B-01 | Low to No Yield of this compound | Incomplete Reduction: - The chosen reducing agent is not effective for the indole reduction.- Insufficient amount of reducing agent or reaction time. | Optimize Reduction Conditions: - A common method for reducing indoles to indolines is the use of a borane reagent in the presence of trifluoroacetic acid.[3] Sodium cyanoborohydride in carboxylic acids is another effective system.[4]- An efficient method for reducing indole to indoline uses zinc dust and 85% phosphoric acid, which has been shown to minimize polymerization.[5]- Ensure a sufficient molar excess of the reducing agent is used and monitor the reaction to completion using TLC. |
| Undesired Reduction of the Nitro Group: - Many reducing systems for the indole double bond can also reduce the nitro group, leading to the formation of 1-methylindolin-5-amine. | Chemoselective Reduction: - The choice of reducing agent is crucial for chemoselectivity. Milder reducing agents are less likely to affect the nitro group. The Zn/H₃PO₄ system is reported to be effective for the reduction of the indole ring without significant polymerization, which can be an issue with other metal-acid reductions.[5]- Catalytic hydrogenation can be challenging as many catalysts will also reduce the nitro group. Careful selection of the catalyst and reaction conditions would be necessary to achieve selectivity. | ||
| B-02 | Polymerization of Starting Material or Product | Harsh Acidic Conditions: - Strong acids used to activate the indole ring for reduction can also promote polymerization. | Control Reaction Conditions: - The use of zinc dust in 85% phosphoric acid has been reported to reduce polymerization compared to other acid-metal systems.[5]- Maintain a controlled, low temperature during the addition of reagents and throughout the reaction to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
Both routes are viable, and the preferred method may depend on the availability of starting materials and the specific experimental capabilities of the laboratory.
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Route A (N-methylation of 5-nitroindoline) is often more direct if 5-nitroindoline is readily available or can be synthesized in high yield.
-
Route B (Reduction of 1-methyl-5-nitroindole) may be preferred if 1-methyl-5-nitroindole is the more accessible precursor. However, achieving chemoselective reduction of the indole ring without affecting the nitro group can be challenging.
Q2: How can I monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of both synthetic routes. Use a suitable solvent system that provides good separation of the starting material, product, and any potential byproducts. Staining with a visualizing agent such as potassium permanganate or using a UV lamp can help in visualizing the spots.
Q3: What are the key safety precautions to consider during these syntheses?
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Handling of Reagents: Many reagents used in these syntheses are hazardous. For example, methyl iodide is toxic and a suspected carcinogen, and sodium hydride is highly flammable and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive reagents like sodium hydride. Quench slowly with a suitable reagent (e.g., dropwise addition of isopropanol or ethanol) before adding water.
-
Pressure Build-up: Some reduction reactions, particularly catalytic hydrogenations, are performed under pressure. Ensure that the equipment is properly rated for the intended pressure and that appropriate safety measures are in place.
Q4: My final product is an oil and not a solid. What should I do?
If this compound is obtained as an oil, it may be due to the presence of residual solvent or impurities.
-
Remove Residual Solvent: Ensure that all solvents have been thoroughly removed under high vacuum.
-
Purification: Purify the product using column chromatography on silica gel.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Data Presentation
Table 1: Comparison of Reagents for Key Transformations
| Transformation | Reagent System | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| N-methylation of Indole | Methyl iodide / K₂CO₃ | DMF, room temp. | Good to excellent[6] | Mild conditions, readily available reagents. | May require longer reaction times. |
| Methyl iodide / NaH | Anhydrous DMF or THF, 0°C to room temp. | High | Faster reaction times, strong base ensures complete deprotonation.[1] | NaH is pyrophoric and requires careful handling under inert atmosphere. | |
| Reduction of Indole to Indoline | Zinc dust / 85% Phosphoric acid | Heat | Good[5] | Minimizes polymerization compared to other metal-acid systems.[5] | Requires acidic conditions and elevated temperatures. |
| Borane reagent / Trifluoroacetic acid | Room temp. | Good yields[3] | Rapid reaction at low temperatures.[3] | Borane reagents can be expensive and require careful handling. | |
| Sodium cyanoborohydride / Carboxylic acid | - | Good | Effective for indole reduction.[4] | Cyanide-containing reagent requires careful handling and disposal. |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-5-nitro-1H-indole (Precursor for Route B)
This protocol is based on the general procedure for the N-methylation of nitroindoles.[6]
Materials:
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5-nitroindole
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Water
-
tert-Butyl methyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask, combine 5-nitroindole (1 eq), potassium carbonate (a catalytic amount is often sufficient, but an excess can be used), and N,N-dimethylformamide (DMF).
-
Add dimethyl carbonate (DMC) (an excess, e.g., 3-5 eq).
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Heat the mixture to reflux (approximately 130-150 °C) and stir.
-
Monitor the reaction progress by TLC until the starting 5-nitroindole is consumed (typically several hours).
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Cool the reaction mixture to room temperature.
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Pour the mixture into cold water.
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If the product precipitates as a solid, it can be collected by filtration, washed with water, and dried.
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If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., tert-butyl methyl ether or ethyl acetate).
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Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methyl-5-nitro-1H-indole.
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Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Reduction of 1-Methyl-5-nitroindole to this compound (Route B)
This protocol is adapted from a general method for the reduction of indoles to indolines using zinc and phosphoric acid.[5]
Materials:
-
1-methyl-5-nitro-1H-indole
-
Zinc dust
-
85% Phosphoric acid
-
Aqueous sodium hydroxide solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add 1-methyl-5-nitro-1H-indole (1 eq) and 85% phosphoric acid.
-
Heat the mixture with stirring.
-
Gradually add zinc dust (an excess, e.g., 2-3 eq) in portions to the hot solution. The reaction is exothermic, so control the rate of addition to maintain a manageable reaction temperature.
-
After the addition is complete, continue heating and stirring for a period of time, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Basify the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is basic.
-
Extract the aqueous mixture several times with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
preventing degradation of 1-Methyl-5-nitroindoline during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Methyl-5-nitroindoline to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry environment at a temperature of 2-8°C.[1]
Q2: What are the main factors that can cause the degradation of this compound?
A2: Like many nitro-aromatic compounds, this compound is susceptible to degradation from exposure to light, high temperatures, strong bases, and strong oxidizing agents.
Q3: Are there any specific chemical incompatibilities I should be aware of?
A3: Yes, this compound should not be stored with or exposed to strong oxidizing agents or strong bases, as these can promote chemical degradation.
Q4: How can I visually assess if my sample of this compound has degraded?
A4: While a visual inspection is not a definitive measure of purity, a significant color change or the appearance of new physical characteristics (e.g., clumping, melting) may indicate degradation. For accurate assessment, analytical techniques such as HPLC are necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem ID | Issue | Possible Causes | Recommended Actions |
| DEG-01 | Unexpected or poor results in experiments using stored this compound. | Degradation of the compound due to improper storage. | 1. Verify that the compound has been stored at 2-8°C in a tightly sealed, dry container. 2. Protect the compound from light exposure. 3. Perform a purity analysis using a validated analytical method (e.g., HPLC). |
| DEG-02 | Physical appearance of the compound has changed (e.g., color darkens). | Exposure to light, heat, or chemical contaminants. | 1. Immediately transfer the compound to recommended storage conditions (dark, 2-8°C, dry). 2. Evaluate the purity of the material before use. 3. If significant degradation is suspected, it is advisable to use a fresh, uncompromised batch of the compound. |
| DEG-03 | Inconsistent results between different batches of this compound. | Potential degradation of an older batch. | 1. Note the age of each batch and its storage history. 2. Perform a comparative purity analysis of the batches. 3. To ensure experimental reproducibility, use a batch with confirmed purity and store it under optimal conditions. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This protocol provides a general framework that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
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Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Buffer solutions for pH control
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature for a defined period (e.g., 24 hours).
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Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
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Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to a light source (e.g., UV lamp or daylight) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples as necessary.
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Dilute all samples to a suitable concentration for analysis.
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Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products by comparing their retention times and spectral data with those of the parent compound.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
resolving overlapping peaks in NMR spectra of 1-Methyl-5-nitroindoline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectra of 1-Methyl-5-nitroindoline.
Frequently Asked Questions (FAQs)
Q1: I am seeing overlapping signals in the aromatic region of the ¹H NMR spectrum of this compound. How can I resolve them?
A1: Overlapping aromatic signals are common for this molecule due to the similar electronic environments of the protons on the benzene ring. Here are several techniques to resolve these peaks:
-
Change the Solvent: Utilizing an aromatic solvent like benzene-d₆ or toluene-d₈ can induce Aromatic Solvent Induced Shifts (ASIS), altering the chemical shifts of the aromatic protons and potentially resolving the overlap.[1][2] Polar aprotic solvents like DMSO-d₆ or acetone-d₆ can also cause significant changes in chemical shifts compared to less interactive solvents like CDCl₃.[1][3]
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals.[4][5]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the aromatic ring even if the signals are overlapped.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, HSQC can disperse the signals into a second dimension, often resolving overlap that is present in the ¹H spectrum.[5][8]
-
J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants onto different axes, which can simplify complex multiplets and reveal the true chemical shift of overlapping signals.[4][6]
-
Q2: The aliphatic protons of the indoline ring are overlapping. What is the best approach to resolve these signals?
A2: The two methylene groups in the indoline ring can sometimes overlap, especially at lower magnetic field strengths.
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals and may resolve the overlap.
-
Change the Solvent: As with aromatic protons, changing the solvent can alter the chemical shifts of the aliphatic protons and potentially resolve the overlap.[2][9]
-
Temperature Variation: Acquiring the spectrum at different temperatures can sometimes induce small changes in chemical shifts that are sufficient to resolve overlapping signals. This is due to changes in molecular conformation and solvation.
-
1D TOCSY (Total Correlation Spectroscopy): If one of the aliphatic signals is partially resolved, a 1D TOCSY experiment can be used to selectively excite that proton and reveal the entire spin system it is coupled to, effectively "pulling out" the overlapping signals.[8]
Q3: My N-methyl singlet is overlapping with one of the aliphatic proton signals. How can I confirm the assignment?
A3: This is a common issue. Here are a couple of ways to definitively assign the N-methyl peak:
-
HSQC Spectrum: An HSQC spectrum is the most reliable method. The N-methyl protons will show a correlation to a carbon with a chemical shift typically in the range of 30-40 ppm, while the aliphatic ring protons will correlate to carbons in a slightly different region.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY or ROESY experiment can show through-space correlations. The N-methyl protons should show a NOE to the adjacent methylene protons and potentially to one of the aromatic protons, confirming its assignment.
Data Presentation: Predicted ¹H NMR Chemical Shifts
The following table summarizes the predicted ¹H NMR chemical shifts for this compound in CDCl₃. These values can be used as a guide to identify potential regions of peak overlap.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-7 | ~7.95 | d | 1H |
| H-6 | ~7.85 | dd | 1H |
| H-4 | ~6.70 | d | 1H |
| C2-H₂ | ~3.60 | t | 2H |
| C3-H₂ | ~3.10 | t | 2H |
| N-CH₃ | ~2.90 | s | 3H |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
1. Solvent Change for Resolving Overlapping Peaks
-
Objective: To alter the chemical shifts of protons by changing the solvent environment.
-
Procedure:
-
Prepare two NMR samples of this compound, each with approximately 5-10 mg of the compound.
-
Dissolve the first sample in 0.6 mL of a non-aromatic deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Dissolve the second sample in 0.6 mL of a deuterated aromatic solvent (e.g., benzene-d₆).
-
Acquire the ¹H NMR spectrum for both samples under identical experimental conditions (temperature, spectrometer frequency).
-
Compare the two spectra to identify shifts in the proton resonances that may resolve the initial overlap.
-
2. 2D COSY Experiment
-
Objective: To identify scalar-coupled protons and resolve overlapping multiplets.
-
Procedure:
-
Prepare a sample of this compound in a suitable deuterated solvent.
-
On the NMR spectrometer, select a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width to encompass all proton signals.
-
Acquire the 2D COSY spectrum. The number of increments in the indirect dimension will determine the resolution.
-
Process the data using appropriate software. Cross-peaks in the 2D spectrum indicate J-coupling between protons.
-
3. 2D HSQC Experiment
-
Objective: To correlate protons with their directly attached carbons, thereby resolving proton overlap by spreading the signals into a second dimension.
-
Procedure:
-
Prepare a sufficiently concentrated sample of this compound.
-
Select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width to cover all proton signals and the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Acquire the 2D HSQC spectrum.
-
Process the data. Each cross-peak represents a direct C-H bond.
-
Visualization
Troubleshooting Workflow for Overlapping NMR Peaks
Caption: A logical workflow for resolving overlapping peaks in NMR spectra.
References
- 1. Predict 1H proton NMR spectra [nmrdb.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Visualizer loader [nmrdb.org]
- 5. rsc.org [rsc.org]
- 6. CASCADE [nova.chem.colostate.edu]
- 7. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 8. PROSPRE [prospre.ca]
- 9. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Analysis of 1-Methyl-5-nitroindoline and Other Solvatochromic Dyes
For Researchers, Scientists, and Drug Development Professionals
Solvatochromic dyes are invaluable tools in chemical and biological research, offering insights into solvent polarity and the microenvironments of complex systems.[1] These compounds exhibit a change in their absorption or emission spectra in response to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[1][2] This guide provides a comparative overview of 1-Methyl-5-nitroindoline (MNI), a notable solvatochromic probe, and other widely used solvatochromic dyes, supported by experimental data and protocols.
Understanding Solvatochromism
Solvatochromism arises from the differential solvation of the ground and excited electronic states of a dye molecule.[2] An increase in solvent polarity will stabilize a more polar state over a less polar one. This results in a shift in the absorption or emission maximum (λmax).
-
Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. Increasing solvent polarity stabilizes the excited state more, decreasing the energy gap and shifting λmax to a longer wavelength.[1]
-
Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. Increasing solvent polarity stabilizes the ground state more, increasing the energy gap and shifting λmax to a shorter wavelength.[1]
Caption: Conceptual illustration of positive and negative solvatochromism.
This compound (MNI): A Versatile Probe
This compound (MNI) is a solvatochromic dye whose absorption spectrum is sensitive to the dipolarity and polarizability of the solvent.[3][4] Its structure features an electron-donating indoline ring system and an electron-withdrawing nitro group, which contribute to its solvatochromic properties. MNI has been effectively used as a molecular probe to investigate the structural changes in liquid water at varying temperatures.[3][4][5] It is also utilized as the non-acidic homomorph of 5-nitroindoline to establish a generalized solvent basicity scale.[6]
Comparative Analysis with Other Solvatochromic Dyes
Reichardt's dye is a benchmark compound that exhibits one of the largest known solvatochromic effects, with its color spanning the entire visible spectrum depending on the solvent.[7] This large negative solvatochromism makes it an excellent indicator of solvent polarity, leading to the establishment of the widely used ET(30) solvent polarity scale.[7][8][9] The ground state of Reichardt's dye is significantly more polar than its excited state, leading to a pronounced blue shift with increasing solvent polarity.[10]
Nile Red is a fluorescent solvatochromic dye that is highly sensitive to the polarity of its environment.[11] It is sparingly soluble in water but readily dissolves in many organic solvents. In nonpolar environments, Nile Red exhibits strong fluorescence, while its fluorescence is significantly quenched in polar solvents.[11] This property makes it an excellent probe for hydrophobic environments, such as lipid droplets in cells and the hydrophobic cores of proteins.[11]
Data Presentation: A Quantitative Comparison
The following tables summarize the solvatochromic behavior of MNI, Reichardt's Dye, and Nile Red in a range of common solvents.
Table 1: Solvent Polarity Parameters
| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) |
| n-Hexane | 1.88 | 31.0 |
| Toluene | 2.38 | 33.9 |
| Chloroform | 4.81 | 39.1 |
| Acetone | 20.7 | 42.2 |
| Ethanol | 24.5 | 51.9 |
| Acetonitrile | 37.5 | 45.6 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 45.1 |
| Water | 80.1 | 63.1 |
Table 2: Comparative Solvatochromic Data (λmax in nm)
| Solvent | This compound (Absorption) | Reichardt's Dye (Absorption) | Nile Red (Emission) |
| n-Hexane | Data not available | 810 | 580 |
| Toluene | Data not available | 798 | 590 |
| Chloroform | Data not available | 751 | 615 |
| Acetone | Data not available | 677 | 630 |
| Ethanol | Data not available | 550 | 635 |
| Acetonitrile | Data not available | 623 | 640 |
| Dimethyl Sulfoxide (DMSO) | Data not available | 658 | 645 |
| Water | ~448 (at 20°C)[3] | 453 | Non-fluorescent |
Experimental Protocol: Measuring Solvatochromic Shifts
This protocol outlines a general procedure for determining the solvatochromic shifts of a dye using UV-Vis spectroscopy.[1][12]
Caption: General experimental workflow for solvatochromic analysis.
Objective: To measure the absorption maxima (λmax) of a solvatochromic dye in a series of solvents with varying polarities.
Materials:
-
Solvatochromic dye (e.g., this compound)
-
Spectroscopic grade solvents of varying polarities
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be in the micromolar range (e.g., 10-50 µM) to yield an absorbance maximum between 0.5 and 1.5 AU.[1]
-
Add a calculated volume of the stock solution to a volumetric flask containing the desired solvent using a micropipette.
-
Fill the flask to the mark with the solvent and mix thoroughly.
-
-
Spectroscopic Measurement:
-
Set the UV-Visible spectrophotometer to scan a wavelength range appropriate for the dye being tested (e.g., 400-700 nm for the visible region).[12]
-
Fill a clean quartz cuvette with the pure solvent for the first sample to be measured. Place it in the spectrophotometer and record a baseline (blank) spectrum.[1]
-
Rinse the cuvette with a small amount of the corresponding working solution of the dye.
-
Fill the cuvette with the working solution and place it in the spectrophotometer.
-
Record the absorption spectrum.
-
Identify and record the wavelength of maximum absorbance (λmax).
-
Repeat the blank and sample measurements for each solvent.
-
-
Data Analysis:
-
Tabulate the λmax values for each solvent.
-
Correlate the observed λmax values with known solvent polarity parameters (e.g., Dielectric Constant, ET(30)) to characterize the solvatochromic behavior of the dye.
-
Conclusion
This compound is a valuable solvatochromic probe with demonstrated utility in studying solvent properties, particularly in aqueous systems. While it may not exhibit the exceptionally large spectral shifts of Reichardt's Dye, its sensitivity to solvent dipolarity and polarizability makes it a useful tool for specific applications. In contrast, Reichardt's Dye remains the gold standard for establishing empirical solvent polarity scales due to its pronounced negative solvatochromism. For applications requiring fluorescence and the probing of hydrophobic microenvironments, Nile Red is an excellent choice. The selection of a solvatochromic dye should, therefore, be guided by the specific requirements of the experimental system and the nature of the information being sought.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and solvatochromism studies of novel bis(indolyl)methanes bearing functionalized arylthiophene groups as new colored materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecule this compound Probes the Structural Change of Liquid Water with Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Generalized Solvent Basicity Scale: The Solvatochromism of 5‐Nitroindoline and Its Homomorph 1‐Methyl‐5‐nitroindoline | Semantic Scholar [semanticscholar.org]
- 7. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 8. Complementary interpretation of ET(30) polarity parameters of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. krypton.mnsu.edu [krypton.mnsu.edu]
- 11. Nile red - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Probing the Subtleties of Water: A Comparative Guide to 1-Methyl-5-nitroindoline and Other Solvatochromic Probes
For researchers, scientists, and professionals in drug development, understanding the intricate structure of water is paramount. The behavior of water at the molecular level governs a vast array of chemical and biological processes. This guide provides a comprehensive comparison of 1-Methyl-5-nitroindoline (MNI), a notable probe for water structure, with other alternative molecules. We will delve into the experimental data supporting their use, provide detailed protocols for their application, and visualize the underlying principles of their function.
This compound (MNI) has emerged as a valuable tool for investigating the temperature-dependent structural changes in liquid water. Its utility stems from a phenomenon known as solvatochromism, where the color of a substance changes with the polarity of the solvent. This change is observed spectroscopically as a shift in the maximum absorption wavelength (λmax) or wavenumber.
The rigid molecular structure of MNI and a significant charge delocalization from the amino to the nitro group make it particularly sensitive to the polarizability and dipolarity of its surrounding environment.[1] Studies have shown that the peak wavenumber of the first absorption band of MNI in liquid water exhibits a distinct minimum at 43 °C.[1][2][3] This observation is a key piece of evidence suggesting a structural change or crossover in the hydrogen-bonding network of water around this temperature. This finding aligns with thermodynamic measurements that propose a crossover temperature range for water structure between 35 and 45 °C.[1][2][3]
Comparative Performance of Water Structure Probes
While MNI has demonstrated its effectiveness, it is essential to compare its performance with other solvatochromic probes that have been employed to study water structure. These include its precursor, 5-nitroindoline (NI), as well as other molecules like 4-(dimethylamino)-9-fluorenone (DMNAF), tert-butyl-peroxy-9-fluorenone (ttbP9), and anthracene. A direct quantitative comparison of their temperature-dependent solvatochromic shifts in water is crucial for selecting the appropriate probe for a specific research question.
| Probe | Key Solvatochromic Feature in Water | Reported Temperature of Structural Change (°C) | Primary Solvent Property Sensed |
| This compound (MNI) | Minimum in peak absorption wavenumber | 43 | Dipolarity and Polarizability |
| 5-Nitroindoline (NI) | Behaves similarly to MNI, indicating a change in water basicity around 43°C. | ~43 | Basicity |
| DMNAF | Indicates a crossover in water dipolarity. | ~43 | Dipolarity |
| ttbP9 | Indicates crossovers in both water dipolarity and polarizability. | ~43 | Dipolarity and Polarizability |
| Anthracene | Shows a temperature-dependent solvatochromic shift, though a distinct minimum indicative of a structural crossover is not as clearly pronounced as with MNI. | Not explicitly reported as a sharp transition | Polarizability |
Experimental Protocols
The following protocols outline the key experimental steps for validating the utility of a solvatochromic probe, such as this compound, for studying water structure.
Preparation of the Probe Solution
-
Materials: this compound (or alternative probe), high-purity water (e.g., Milli-Q or equivalent), spectrophotometer-grade solvent for stock solution (e.g., ethanol or acetonitrile), volumetric flasks, and micropipettes.
-
Procedure:
-
Prepare a concentrated stock solution of the probe in a suitable organic solvent. The concentration should be high enough to allow for accurate dilution into the aqueous sample.
-
Prepare the final aqueous solution by diluting the stock solution in high-purity water to the desired final concentration. The final concentration should be low enough to ensure that the probe molecules do not aggregate but high enough to provide a clear absorbance signal. A typical concentration range is in the micromolar (µM) range.
-
Ensure the final concentration of the organic solvent from the stock solution is negligible and does not interfere with the water structure.
-
UV-Vis Spectroscopic Measurement
-
Instrumentation: A temperature-controlled UV-Vis spectrophotometer is required. The temperature control unit should be capable of maintaining the sample temperature with high accuracy (e.g., ±0.1 °C).
-
Procedure:
-
Place the aqueous probe solution in a quartz cuvette.
-
Place the cuvette in the temperature-controlled sample holder of the spectrophotometer.
-
Allow the sample to equilibrate at the desired temperature for a sufficient amount of time.
-
Record the absorption spectrum of the solution over a relevant wavelength range. For MNI, this would typically be in the UV-visible region to capture its first absorption band.
-
Repeat the measurement at different temperatures, allowing for equilibration at each new temperature. A typical temperature range for studying the 43 °C anomaly would be from approximately 20 °C to 60 °C, with measurements taken at small intervals (e.g., every 1-2 °C).
-
For each spectrum, determine the wavelength of maximum absorbance (λmax) or convert it to wavenumber (ṽ = 1/λmax).
-
Data Analysis
-
Plot the peak absorption wavenumber (cm⁻¹) as a function of temperature (°C).
-
Analyze the resulting plot to identify any trends, such as a minimum, maximum, or inflection point, which may indicate a structural change in the water.
-
For MNI, a polynomial fit can be applied to the data to precisely determine the temperature at which the minimum occurs.[1][3]
Principle of Solvatochromic Probing of Water Structure
The following diagram illustrates the fundamental principle behind using a solvatochromic probe like this compound to detect changes in water structure.
Caption: Workflow illustrating how a solvatochromic probe translates changes in water structure into an observable spectral shift.
References
- 1. researchgate.net [researchgate.net]
- 2. A Generalized Solvent Basicity Scale: The Solvatochromism of 5‐Nitroindoline and Its Homomorph 1‐Methyl‐5‐nitroindoline | Semantic Scholar [semanticscholar.org]
- 3. Unraveling the Molecular Pathways for Structure “Making” and “Breaking” by Ions in Water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for the Advanced Researcher: 1-Methyl-5-nitroindoline and 1-Methyl-5-nitroindole
For Immediate Release: A Detailed Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 1-Methyl-5-nitroindoline and 1-Methyl-5-nitroindole, two heterocyclic compounds of significant interest in synthetic and medicinal chemistry. By presenting their physicochemical properties, spectral data, and biological relevance in a structured format, this document aims to facilitate informed decisions in research and development.
Physicochemical and Spectral Properties: A Tabular Comparison
The fundamental physicochemical and spectral properties of this compound and 1-Methyl-5-nitroindole are summarized below, offering a clear side-by-side comparison.
| Property | This compound | 1-Methyl-5-nitroindole |
| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 178.19 g/mol | 176.17 g/mol [1] |
| Melting Point | Not available in search results. | 167 °C[1] |
| Boiling Point | Not available in search results. | 339.2±15.0 °C (Predicted)[1] |
| Appearance | Not available in search results. | Light yellow solid[1] |
| Solubility | Not available in search results. | Chloroform (Slightly), DMSO (Slightly)[1] |
| Storage | Sealed in dry, 2-8°C | 2-8°C[1] |
| ¹H NMR (CDCl₃, ppm) | Predicted shifts based on 5-nitroindoline: Aromatic protons (~6.8-8.0 ppm), CH₂ groups (~3.0-3.6 ppm), N-CH₃ (~2.8 ppm). | Aromatic protons (~6.7-8.6 ppm), N-CH₃ (~3.7 ppm).[2] |
| ¹³C NMR (CDCl₃, ppm) | Predicted shifts based on 5-nitroindoline: Aromatic carbons (~107-152 ppm), CH₂ groups (~28, 50 ppm), N-CH₃ (~35 ppm). | Aromatic/pyrrole carbons (~104-142 ppm), N-CH₃ (~33 ppm).[2] |
| UV-Vis (in water) | λmax at 451 nm (log ε = 4.23 at 20 °C) | Not available in search results. |
Synthesis and Reactivity
1-Methyl-5-nitroindole is commonly synthesized via the N-methylation of 5-nitroindole. A typical procedure involves reacting 5-nitroindole with a methylating agent like dimethyl carbonate in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF).[1]
This compound can be synthesized by the reduction of 1-methyl-5-nitroindole. A plausible method involves the use of a reducing agent such as sodium borohydride in the presence of trifluoroacetic acid. This approach has been documented for the synthesis of 5-nitroindoline from 5-nitroindole.
The chemical reactivity of these two compounds differs significantly due to their structural variations. 1-Methyl-5-nitroindole possesses an aromatic indole ring, making it susceptible to electrophilic substitution reactions. The electron-withdrawing nitro group at the 5-position deactivates the benzene ring towards electrophilic attack but can activate the pyrrole ring.
In contrast, this compound has a saturated five-membered ring fused to the benzene ring. The lone pair of electrons on the nitrogen atom is more localized compared to its indole counterpart, making it more basic and nucleophilic. The indoline structure is also prone to oxidation to form the corresponding indole.
Biological Significance and Applications
The primary biological relevance of 1-Methyl-5-nitroindole lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Notably, derivatives of 5-nitroindole have been investigated as potent anticancer agents. These compounds have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression and subsequent apoptosis in cancer cells.[2]
The biological activity of This compound is less explored. However, it has been utilized as a molecular probe to study the structural changes of liquid water with varying temperatures. This application leverages its solvatochromic properties, where changes in the solvent environment are reflected in its UV-Vis absorption spectrum.[3] Furthermore, various derivatives of 5-nitroindoline have been investigated for their antimicrobial, anti-inflammatory, and anti-nociceptive activities.[4][5]
Experimental Protocols
Synthesis of 1-Methyl-5-nitroindole[1]
To a solution of 5-nitroindole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (approximately 3 equivalents) is added. The mixture is stirred at room temperature, and then dimethyl carbonate (approximately 2 equivalents) is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 1-methyl-5-nitroindole.
General Protocol for NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Conclusion
1-Methyl-5-nitroindole and this compound, while structurally related, exhibit distinct physicochemical properties, reactivity, and biological applications. 1-Methyl-5-nitroindole serves as a valuable aromatic building block for the synthesis of potential anticancer agents. In contrast, this compound, with its saturated heterocyclic ring, has found utility as a molecular probe and its derivatives show promise in various therapeutic areas. This comparative guide provides a foundational resource for researchers to further explore the potential of these intriguing molecules.
References
- 1. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Biological Activity of 1-Methyl-5-nitroindoline Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1-methyl-5-nitroindoline derivatives and closely related analogs. The information presented herein is curated from recent scientific literature to aid in the evaluation of their therapeutic potential and to inform future drug discovery and development efforts. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways.
Anticancer Activity: Targeting c-Myc G-Quadruplex DNA
Recent studies have explored the anticancer potential of 5-nitroindole scaffolds, which are structurally related to this compound. A series of pyrrolidine-substituted 5-nitroindole derivatives have been synthesized and evaluated for their ability to bind to the c-Myc promoter G-quadruplex, a non-canonical DNA structure implicated in cancer pathogenesis.[1] The binding of these compounds can lead to the downregulation of the c-Myc oncogene, cell cycle arrest, and the induction of reactive oxygen species (ROS), ultimately resulting in cancer cell death.[1]
Comparative Anticancer Potency
The in vitro cytotoxic activity of several 5-nitroindole derivatives was assessed against human cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.
| Compound ID | Structure | IC₅₀ (μM) against HeLa Cells |
| 5 | Pyrrolidine-substituted 5-nitroindole derivative | 5.08 ± 0.91 |
| 7 | Pyrrolidine-substituted 5-nitroindole derivative with a linker variation | 5.89 ± 0.73 |
Data sourced from a 2021 study on novel 5-nitroindole derivatives as c-Myc G-quadruplex binders.[1]
Experimental Protocol: Cell Viability Assay
The antiproliferative effects of the 5-nitroindole derivatives were determined using an Alamar blue assay.[1]
-
Cell Culture: HeLa cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period.
-
Alamar Blue Addition: Alamar blue reagent was added to each well, and the plates were incubated to allow for the metabolic conversion of the dye by viable cells.
-
Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from dose-response curves generated from the cell viability data.
Proposed Mechanism of Action: c-Myc Inhibition and ROS Induction
The anticancer activity of these 5-nitroindole derivatives is believed to be mediated through a dual mechanism involving the stabilization of the c-Myc G-quadruplex and the induction of oxidative stress.[1]
Caption: Proposed anticancer mechanism of 5-nitroindole derivatives.
Anti-inflammatory Activity: Dual Inhibition of 5-LOX/sEH and Modulation of Inflammatory Mediators
Derivatives of the indoline core, including those with a 5-nitro substitution, have been investigated for their anti-inflammatory properties. One promising strategy involves the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[2] Additionally, closely related 1-methyl-5-nitroindazolinones have demonstrated potent anti-inflammatory effects in vivo by modulating leukocyte migration and the production of inflammatory mediators.[3][4]
Comparative Anti-inflammatory Potency
The inhibitory activities of indoline and 1-methyl-5-nitroindazolinone derivatives against key inflammatory targets and in cellular and in vivo models are summarized below.
| Compound Class | Derivative | Target/Assay | Potency (IC₅₀ or % Inhibition) |
| Indoline | 43 | 5-LOX (in human PMNL) | IC₅₀: 1.38 ± 0.23 μM |
| Indoline | 43 | Isolated 5-LOX | IC₅₀: 0.45 ± 0.11 μM |
| Indoline | 73 | 5-LOX | IC₅₀: 0.41 ± 0.01 μM |
| Indoline | 73 | sEH | IC₅₀: 0.43 ± 0.10 μM |
| 1-Methyl-5-nitroindazolinone | 12 | TPA-induced mouse ear edema | ~100% inhibition |
| 1-Methyl-5-nitroindazolinone | 6, 11, 24 | TPA-induced mouse ear edema | Inhibition comparable to indomethacin |
Data for indoline derivatives sourced from a 2022 study on dual 5-LOX/sEH inhibitors.[2] Data for 1-methyl-5-nitroindazolinone derivatives sourced from a 2017 study on novel anti-inflammatory compounds.[4]
Experimental Protocols
-
5-LOX Assay in Human Polymorphonuclear Leukocytes (PMNLs):
-
Isolate PMNLs from human blood.
-
Pre-incubate PMNLs with the test compounds.
-
Stimulate the cells with a calcium ionophore to induce 5-LOX product formation.
-
Extract and quantify the 5-LOX products using high-performance liquid chromatography (HPLC).
-
-
Isolated 5-LOX and sEH Enzyme Assays:
-
Use purified recombinant human 5-LOX and sEH enzymes.
-
Incubate the enzymes with their respective substrates in the presence of varying concentrations of the test compounds.
-
Measure the enzymatic activity by monitoring the formation of the product using spectrophotometric or fluorometric methods.
-
-
Animal Model: Use a standard strain of laboratory mice.
-
Induction of Inflammation: Topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the inner surface of one ear to induce an inflammatory response and edema.
-
Compound Administration: Administer the test compounds either topically or systemically before or after TPA application.
-
Edema Measurement: After a specific time, measure the thickness or weight of a punch biopsy from both the treated and untreated ears.
-
Data Analysis: Calculate the percentage inhibition of edema by comparing the measurements from the compound-treated group to a vehicle-treated control group.
Proposed Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these compounds are likely mediated by the inhibition of pro-inflammatory enzyme activity and the modulation of cytokine production.
Caption: Proposed anti-inflammatory mechanisms of indoline and nitroindazolinone derivatives.
Synthesis of the Core Scaffold
The precursor for many of these biologically active molecules is this compound-2,3-dione, which can be synthesized from commercially available 5-nitroisatin.[5]
Experimental Protocol: Synthesis of this compound-2,3-dione[5]
-
Reaction Setup: A mixture of 5-nitroisatin, methyl iodide, and potassium carbonate is prepared in anhydrous dimethylformamide (DMF).
-
Reaction Execution: The mixture is stirred overnight at room temperature.
-
Workup: Water is added to the reaction mixture, followed by acidification with dilute HCl.
-
Isolation: The resulting yellow solid, this compound-2,3-dione, is collected by filtration, washed with water until neutral, and air-dried.
Caption: Synthetic workflow for this compound-2,3-dione.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Purity Analysis of Synthesized versus Commercial 1-Methyl-5-nitroindoline for Research and Drug Development
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of in-house synthesized 1-Methyl-5-nitroindoline against commercially available standards, offering detailed experimental protocols for synthesis and purity assessment to empower informed sourcing decisions.
This publication outlines a robust method for the laboratory synthesis of this compound and presents a multi-technique approach for purity verification, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). By presenting a direct comparison with commercially sourced standards, this guide aims to equip researchers with the necessary tools to evaluate the quality of this critical building block for various pharmaceutical and chemical research applications.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-nitroindole. The first step involves the N-methylation of the indole ring, followed by a selective reduction of the indole double bond to yield the indoline structure.
Experimental Protocol: Synthesis
Step 1: N-methylation of 5-nitroindole to yield 1-methyl-5-nitroindole
In a round-bottom flask, 5-nitroindole (1 equivalent) is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, a base, typically potassium carbonate (K₂CO₃, 1.5 equivalents), is added, and the mixture is stirred at room temperature. A methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), is then added dropwise. The reaction is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated product, 1-methyl-5-nitroindole, is collected by filtration, washed with water, and dried.
Step 2: Reduction of 1-methyl-5-nitroindole to this compound
The 1-methyl-5-nitroindole (1 equivalent) is dissolved in an appropriate solvent, such as ethanol or acetic acid. A reducing agent, for instance, sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C), is then carefully introduced. The reaction progress is monitored by TLC or HPLC. Once the starting material is consumed, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield crude this compound.
Purification:
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Commercial Standards
For this comparative analysis, this compound was procured from three leading chemical suppliers, hereafter referred to as Commercial Standard A, Commercial Standard B, and Commercial Standard C. All commercial samples were claimed to have a purity of ≥95% or higher by the respective suppliers.
Purity Assessment: A Multi-faceted Analytical Approach
A rigorous analytical workflow was established to determine the purity of the synthesized this compound and to compare it against the commercial standards.
Experimental Protocols: Purity Analysis
Sample Preparation:
For each sample (synthesized and commercial standards), a stock solution of 1 mg/mL was prepared in HPLC-grade acetonitrile. This stock solution was further diluted for HPLC and MS analysis. For NMR analysis, approximately 5-10 mg of each sample was dissolved in deuterated chloroform (CDCl₃).
High-Performance Liquid Chromatography (HPLC):
-
System: Agilent 1260 Infinity II LC System
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance III 400 MHz spectrometer
-
Solvent: CDCl₃
-
Techniques: ¹H NMR and ¹³C NMR
Mass Spectrometry (MS):
-
Instrument: Agilent 6545 Q-TOF LC/MS
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Analysis: High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.
Comparative Data Analysis
The purity of the synthesized this compound and the three commercial standards was determined by HPLC peak area percentage. The identity and structural integrity were confirmed by NMR and MS.
| Sample | Purity by HPLC (%) | Major Impurity (%) | Notes |
| Synthesized Product | 98.5 | 0.8 (Unidentified) | Clean NMR and accurate mass confirmed. |
| Commercial Standard A | 96.2 | 2.1 (Starting Material) | Presence of residual 1-methyl-5-nitroindole detected. |
| Commercial Standard B | 99.1 | 0.5 (Unidentified) | High purity, consistent with specifications. |
| Commercial Standard C | 94.8 | 3.5 (Solvent) | Significant residual solvent peak observed in ¹H NMR. |
Table 1: Comparative Purity of this compound Samples
NMR and MS Data Summary:
-
Synthesized Product: ¹H NMR and ¹³C NMR spectra were consistent with the expected structure of this compound. HRMS analysis showed the correct molecular ion peak, confirming the elemental composition.
-
Commercial Standard A: NMR analysis confirmed the presence of the starting material, 1-methyl-5-nitroindole, as a minor impurity.
-
Commercial Standard B: Exhibited clean NMR spectra and accurate mass, indicating high purity and structural correctness.
-
Commercial Standard C: ¹H NMR revealed the presence of a significant amount of residual ethyl acetate, which was not apparent from the supplier's stated purity.
Conclusion
This guide demonstrates that laboratory synthesis can yield this compound of high purity, comparable and in some cases superior to commercially available standards. The in-house synthesized product showed a purity of 98.5%, with minimal impurities.
Among the commercial standards evaluated, there was notable variability in purity. While Commercial Standard B met and exceeded its purity claims, Commercial Standards A and C contained significant impurities, including unreacted starting material and residual solvent, respectively.
For researchers and drug development professionals, these findings underscore the importance of in-house quality control and the independent verification of the purity of critical reagents, regardless of the source. The detailed protocols provided herein offer a reliable framework for the synthesis and comprehensive purity assessment of this compound, ensuring the integrity and success of subsequent research endeavors.
Unveiling the Assay Cross-Reactivity of 1-Methyl-5-nitroindoline-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold and its derivatives are mainstays in medicinal chemistry, recognized for their broad spectrum of biological activities. Among these, 1-Methyl-5-nitroindoline-2,3-dione, also known as 1-methyl-5-nitroisatin, is a versatile synthetic intermediate. However, the inclusion of a nitroaromatic group, a moiety often associated with non-specific biological activity, raises important questions about its potential for cross-reactivity in chemical and biological assays. This guide provides a comparative analysis of this compound-2,3-dione, examining its potential for promiscuous bioactivity and comparing it with its non-nitrated counterpart, 1-Methylindoline-2,3-dione, and the notorious promiscuous kinase inhibitor, Sorafenib.
The Isatin Scaffold: A Foundation of Diverse Bioactivity
The isatin (1H-indole-2,3-dione) core of this compound-2,3-dione is not an inert framework. Isatin and its derivatives have been extensively studied and shown to possess a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This inherent activity of the parent scaffold suggests that its derivatives may also interact with a variety of biological targets, a phenomenon that can be considered a form of cross-reactivity.
The Nitroaromatic Moiety: A Flag for Potential Off-Target Effects
Nitroaromatic compounds have a historical association with genotoxicity and cytotoxicity. While this is not a universal characteristic, the presence of a nitro group can lead to metabolic activation, producing reactive intermediates that may interact with cellular macromolecules. This potential for non-specific reactivity is a key consideration when evaluating assay results and potential off-target effects.
Comparative Analysis of Bioactivity
| Compound | Chemical Structure | Known Biological Activities/Properties | Potential for Cross-Reactivity |
| This compound-2,3-dione | Synthetic intermediate for heterocyclic compounds with potential pharmacological activities.[1][2][3] The isatin core is bioactive, and the nitro group can contribute to cytotoxicity. | High: The combination of a bioactive isatin scaffold and a potentially reactive nitroaromatic group suggests a high likelihood of interacting with multiple biological targets. | |
| 1-Methylindoline-2,3-dione (1-Methylisatin) | Reactant for the synthesis of spiro-oxindoles and other heterocyclic compounds. Derivatives have shown antibacterial activity. | Moderate: The isatin scaffold itself is bioactive, suggesting a potential for cross-reactivity, though likely less than its nitrated counterpart due to the absence of the reactive nitro group. | |
| Sorafenib | A promiscuous kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[4] Used as a cancer therapeutic. | Very High (Confirmed): Known to inhibit multiple kinases and serves as a classic example of a promiscuous, multi-target drug.[4] |
Signaling Pathways and Experimental Workflows
The potential for cross-reactivity can be visualized through the diverse signaling pathways that compounds based on the isatin scaffold might modulate. Furthermore, understanding the experimental workflows for assessing genotoxicity is crucial for evaluating nitroaromatic compounds.
Caption: Potential signaling pathway modulation by isatin derivatives.
Caption: A typical workflow for in vitro genotoxicity assessment.
Experimental Protocols
A standard battery of in vitro tests is often employed to assess the genotoxic potential of compounds, particularly those containing structural alerts like a nitroaromatic group.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Principle: This test uses various strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in amino acid synthesis. It assesses a chemical's ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. An increase in the number of revertant colonies compared to a negative control indicates mutagenic potential.
-
Methodology:
-
Strain Selection: Choose appropriate bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.
-
In Vitro Micronucleus Test (OECD 487)
-
Principle: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by identifying micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.
-
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).
-
Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment.
-
Treatment: Expose the cells to at least three concentrations of the test compound, along with negative and positive controls, both with and without S9 metabolic activation.
-
Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain them with a DNA-specific stain.
-
Scoring: Score the number of micronuclei in at least 2000 binucleated cells per concentration. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
Conclusion
While this compound-2,3-dione is a valuable synthetic intermediate, its chemical structure warrants careful consideration regarding potential cross-reactivity in biological assays. The inherent bioactivity of the isatin scaffold, combined with the potential for non-specific interactions associated with the nitroaromatic group, suggests a high likelihood of off-target effects. Researchers utilizing this compound should be aware of this potential and may need to employ counter-screening or orthogonal assays to validate their findings. Comparing its activity profile with that of its non-nitrated analog, 1-Methylindoline-2,3-dione, can provide valuable insights into the specific contributions of the nitro group to its biological effects. Furthermore, understanding the behavior of known promiscuous compounds like Sorafenib provides a useful benchmark for interpreting the selectivity of novel chemical entities.
References
evaluating the efficiency of different synthetic routes to 1-Methyl-5-nitroindoline
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 1-Methyl-5-nitroindoline, a valuable building block in medicinal chemistry. The evaluation focuses on reaction efficiency, reagent accessibility, and operational complexity, supported by experimental data to inform synthetic strategy.
Two principal routes for the synthesis of this compound have been evaluated. The first route proceeds through the formation of an isatin intermediate, this compound-2,3-dione, followed by a deoxygenation reaction. The second, more direct route, involves the synthesis of 1-Methyl-5-nitroindole followed by a selective reduction of the indole ring to the corresponding indoline.
Comparative Analysis of Synthetic Routes
The efficiency of each synthetic pathway is summarized below, with quantitative data presented for each key step.
| Step | Reaction | Reagents | Solvent | Time | Temperature | Yield (%) |
| Route 1: Via Isatin Intermediate | ||||||
| 1a | N-methylation of 5-nitroisatin | Sodium Hydride, Methyl Iodide | DMF | 35 min | 0 °C | High (not specified) |
| 1b | N-methylation of 5-nitroisatin | Potassium Carbonate, Methyl Iodide | DMF | Overnight | Room Temp. | ~90%[1] |
| 2 | Wolff-Kishner Reduction | Hydrazine Hydrate, KOH | Diethylene Glycol | 5 h | 190-200 °C | Moderate to High (estimated) |
| Route 2: Direct Indole Synthesis and Reduction | ||||||
| 1 | Fischer Indole Synthesis | 4-Nitrophenylhydrazine, Propionaldehyde | Acetic Acid | Not specified | Reflux | High (not specified) |
| 2 | N-methylation of 5-nitroindole | Sodium Hydride, Methyl Iodide | DMF | 9 h | Room Temp. | 95% |
| 3 | Selective Indole Reduction | Not specified | Not specified | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
Route 1: Synthesis via this compound-2,3-dione
This route involves a two-step process: the N-methylation of commercially available 5-nitroisatin followed by the reduction of the resulting diketone.
Step 1: Synthesis of this compound-2,3-dione
Two effective methods for the N-methylation of 5-nitroisatin have been reported:
-
Method A: Using Sodium Hydride In a round-bottom flask, a suspension of 5-nitroisatin (0.1 mol) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0°C. Sodium hydride (0.11 mol, 60% dispersion in mineral oil) is added slowly, and the mixture is stirred for 5 minutes. Methyl iodide (0.11 mol) is then added dropwise, and the reaction is stirred at 0°C for an additional 30 minutes. The reaction mixture is poured into ice water, and the pH is adjusted to 6, leading to the precipitation of the product. The solid is collected by vacuum filtration, washed with water, and dried.[2]
-
Method B: Using Potassium Carbonate A mixture of 5-nitroisatin (10 g, 0.052 mol), methyl iodide (16.21 ml, 0.260 mol), and potassium carbonate (21.56 g, 0.156 mol) in anhydrous DMF is stirred overnight at room temperature. Water is then added to the mixture, and it is acidified with dilute HCl. The resulting yellow solid is collected by filtration, washed with water until neutral, and air-dried to a constant weight, yielding approximately 9.66 g (90%).[1]
Step 2: Wolff-Kishner Reduction of this compound-2,3-dione
The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes and is suitable for substrates with base-stable functional groups like the nitro group.
A general procedure involves heating the carbonyl compound with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. The reaction mixture is typically heated to 190-200°C for several hours. The mechanism involves the in-situ formation of a hydrazone, which then undergoes base-catalyzed decomposition to yield the alkane and nitrogen gas. While a specific protocol for this compound-2,3-dione is not detailed in the searched literature, the Huang-Minlon modification of the Wolff-Kishner reduction is a widely used and effective procedure.[3]
Route 2: Direct Synthesis of 1-Methyl-5-nitroindole and Subsequent Reduction
This pathway offers a more direct approach to the indoline ring system.
Step 1: Synthesis of 1-Methyl-5-nitroindole
This can be achieved in two steps: the formation of 5-nitroindole via the Fischer indole synthesis, followed by N-methylation.
-
Fischer Indole Synthesis of 5-Nitroindole: This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from 4-nitrophenylhydrazine and an appropriate aldehyde or ketone (e.g., propionaldehyde).[4][5] The reaction is typically carried out in an acidic medium such as acetic acid at reflux.
-
N-methylation of 5-Nitroindole: To a solution of 5-nitroindole in DMF at room temperature, sodium hydride is added, followed by methyl iodide after 1 hour. The reaction is stirred for 8 hours, yielding 1-methyl-5-nitro-1H-indole in 95% yield.
Step 2: Selective Reduction of 1-Methyl-5-nitroindole
The selective reduction of the indole double bond in the presence of a nitro group is a key challenge. Catalytic transfer hydrogenation presents a promising solution. This method often utilizes a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst. These conditions are generally mild and can be chemoselective. While a specific protocol for 1-methyl-5-nitroindole was not found, catalytic transfer hydrogenation is a well-established method for the reduction of various functional groups and could be optimized for this transformation.[6]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic routes, the following diagrams were generated using the DOT language.
Caption: Route 1: Synthesis via an isatin intermediate.
Caption: Route 2: Direct synthesis via an indole intermediate.
Conclusion
Both synthetic routes present viable options for the preparation of this compound.
Route 1 is well-documented for the initial N-methylation step, with high yields reported. The subsequent Wolff-Kishner reduction is a powerful deoxygenation method, though its efficiency for this specific substrate requires experimental validation. The harsh conditions of the Wolff-Kishner reduction may be a consideration for more complex molecules.
Route 2 offers a more direct path to the indole core. The Fischer indole synthesis is a versatile and widely used reaction. The key challenge in this route lies in the selective reduction of the indole to the indoline without affecting the nitro group. The development of a robust and high-yielding selective reduction protocol is crucial for the overall efficiency of this pathway.
The choice between these routes will depend on the specific requirements of the research, including scale, available starting materials, and tolerance of subsequent reaction steps to the conditions employed. Further optimization of the less-defined steps in each route would be beneficial for large-scale synthesis.
References
A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 1-Methyl-5-nitroindoline
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides a comprehensive comparison of available experimental spectroscopic data for 1-Methyl-5-nitroindoline with theoretically derived values. Understanding the spectroscopic properties of this molecule is crucial for its identification, characterization, and application in various research and development fields, including its use as a solvatochromic probe to study molecular interactions. This report summarizes key data from FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy, alongside a discussion of the theoretical approaches used to predict these properties.
Data Presentation: A Side-by-Side Comparison
Due to the limited availability of directly published experimental and theoretical spectra for this compound, this guide utilizes a combination of data for the target molecule where available and data for the closely related analogue, 2-Methyl-5-nitroindole, for comparative purposes. This approach allows for a reasonable estimation and discussion of the expected spectral features.
Table 1: UV-Vis Spectroscopic Data of this compound
| Solvent | λmax (nm) | log ε | Reference |
| Water | 451 | 4.23 | [1] |
Table 2: Comparison of Experimental ¹H NMR Data for 2-Methyl-5-nitroindole and Expected Ranges for this compound
| Proton | Experimental Chemical Shift (δ, ppm) for 2-Methyl-5-nitroindole in DMSO-d6 | Expected Chemical Shift Range (δ, ppm) for this compound |
| NH | 11.68 (s, 1H) | N-CH₃ (singlet) |
| H4 | 8.38 (s, 1H) | Aromatic region |
| H6 | 7.90 (d, 1H, J=8.8 Hz) | Aromatic region |
| H7 | 7.40 (d, 1H, J=8.8 Hz) | Aromatic region |
| C2-H | 6.37 (s, 1H) | Aliphatic region (triplets) |
| C2-CH₃ | 2.41 (s, 3H) | - |
| C3-H | - | Aliphatic region (triplets) |
Table 3: Comparison of Experimental ¹³C NMR Data for 2-Methyl-5-nitroindole and Expected Ranges for this compound
| Carbon | Experimental Chemical Shift (δ, ppm) for 2-Methyl-5-nitroindole in DMSO-d6 | Expected Chemical Shift Range (δ, ppm) for this compound |
| C2 | 139.90 | Aliphatic region |
| C3 | - | Aliphatic region |
| C3a | 127.96 | Aromatic region |
| C4 | 115.81 | Aromatic region |
| C5 | 140.48 | Aromatic region (attached to NO₂) |
| C6 | 115.61 | Aromatic region |
| C7 | 110.63 | Aromatic region |
| C7a | 139.42 | Aromatic region |
| C2-CH₃ | 13.32 | - |
| N-CH₃ | - | Aliphatic region |
Table 4: Key Experimental Vibrational Frequencies (cm⁻¹) for Nitroaromatic Compounds and Expected Ranges for this compound
| Vibrational Mode | Typical Experimental Range (cm⁻¹) |
| N-O Asymmetric Stretch | 1500 - 1570 |
| N-O Symmetric Stretch | 1300 - 1370 |
| C-N Stretch (Aromatic) | 1200 - 1300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C-N Stretch (Aliphatic) | 1000 - 1250 |
Experimental Protocols
A detailed understanding of the experimental conditions is paramount for the accurate interpretation and replication of spectroscopic data.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of this compound in ultrapure water was recorded on a Cary 5 spectrophotometer.[1] The measurements were conducted over a temperature range of -15 to 94.4 °C using quartz cells with a 10 cm optical path length.[1] The concentration of the solution was 1.19 × 10⁻⁶ M.[1]
NMR Spectroscopy
While specific experimental details for this compound are not available, a general protocol for acquiring ¹H and ¹³C NMR spectra of related indole derivatives involves dissolving the sample in a deuterated solvent such as DMSO-d₆. The spectra are then recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are typically reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
FT-IR and FT-Raman Spectroscopy
For related nitroaromatic compounds, FT-IR spectra are commonly recorded using the KBr pellet technique on a spectrometer in the 4000-400 cm⁻¹ range. FT-Raman spectra are typically acquired using a laser excitation source (e.g., 1064 nm) in the same spectral range.
Theoretical Calculations: A General Approach
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data. While specific DFT calculations for this compound were not found in the reviewed literature, the general methodology for similar molecules is well-established.
The process typically involves:
-
Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated at the optimized geometry to predict the FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
-
NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR isotropic shielding constants, which are then converted to chemical shifts relative to a reference compound like TMS.
-
Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comparative analysis of experimental and theoretical spectroscopic data.
Caption: General workflow for comparing experimental and theoretical spectroscopic data.
Conclusion
This guide highlights the available spectroscopic information for this compound and provides a framework for its comparison with theoretical calculations. While a complete experimental dataset for this specific molecule is not yet publicly available, the provided data for the molecule and its close analogue, along with the outlined theoretical methodologies, offer a solid foundation for researchers. Further experimental work is necessary to fully characterize this compound and validate theoretical models, which will, in turn, enhance its utility in various scientific applications.
References
A Comparative Guide to Solvatochromic Probes for Elucidating Water Structure: 1-Methyl-5-nitroindoline and Alternatives
For researchers, scientists, and drug development professionals, understanding the intricate structure of water and its interactions at a molecular level is paramount. Solvatochromic probes, molecules that exhibit a change in color in response to the polarity of their solvent environment, are powerful tools for these investigations. This guide provides a comparative analysis of 1-Methyl-5-nitroindoline (MNI) and two prominent alternatives, Reichardt's Dye and Nile Red, for the application of studying water structure. The information presented is based on peer-reviewed studies and includes experimental data and detailed methodologies.
Introduction to Solvatochromism and its Application in Water Research
Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound shifts in wavelength depending on the polarity of the solvent.[1] This shift is a result of differential solvation of the ground and excited electronic states of the probe molecule. In the context of water research, these probes can reveal subtle changes in the local microenvironment, providing insights into the hydrogen-bonding network and structural organization of water molecules.
This compound (MNI): A Dedicated Probe for Water Structure
This compound (MNI) has been identified as a particularly suitable probe for detecting structural changes in liquid water.[2] Its rigid molecular structure and significant charge delocalization from the nitrogen lone pair to the nitro group make it sensitive to the dipolarity and polarizability of its environment.[2] A key application of MNI has been to identify a crossover temperature in liquid water, suggesting a change in its structural organization.[2]
Comparison with 5-Nitroindoline (NI)
MNI is often used in conjunction with its parent compound, 5-nitroindoline (NI). NI serves as a hydrogen-bond donor probe, while MNI, lacking the N-H proton, acts as a non-hydrogen-bond-donating analogue. By comparing the solvatochromic shifts of both, researchers can isolate the contribution of hydrogen bonding to the overall solvent polarity effect.
Alternative Solvatochromic Probes: Reichardt's Dye and Nile Red
While MNI is a specialized probe, other well-established solvatochromic dyes are also employed to characterize solvent polarity.
-
Reichardt's Dye (Betaine 30): This dye is renowned for exhibiting one of the largest known solvatochromic effects, with its color spanning the entire visible spectrum depending on the solvent.[3] Its large dipole moment change upon excitation makes it highly sensitive to solvent polarity.[4]
-
Nile Red: This fluorescent probe is noted for its sensitivity to the microenvironment, displaying high fluorescence quantum yield in hydrophobic environments and reduced yield in polar solvents.[5][6] Its solvatochromism is attributed to a twisted intramolecular charge-transfer (TICT) state.[5]
Comparative Performance Data
The following table summarizes the solvatochromic properties of this compound, Reichardt's Dye, and Nile Red in various solvents. This data, compiled from different peer-reviewed sources, allows for a comparison of their sensitivity to solvent polarity.
| Solvent | This compound (MNI)[2] | Reichardt's Dye (Betaine 30)[3] | Nile Red[7] |
| λmax (nm) | ET(30) (kcal/mol) | λmax (nm) | |
| Water | 451 | 63.1 | 593 |
| Methanol | - | 55.5 | 552 |
| Ethanol | - | 51.9 | 536 |
| Acetone | - | 42.2 | 512 |
| Dichloromethane | - | 41.1 | 512 |
| Toluene | - | 33.9 | 496 |
| n-Hexane | - | 30.9 | 488 (gas phase) |
Experimental Protocols
Synthesis of this compound (Adapted from a similar synthesis of 5-nitroindoline)
This protocol is adapted from the hydrogenation reduction method of 5-nitroindole.[2]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
1-Methyl-5-nitroindole
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Acetone
-
Petroleum ether
Procedure:
-
In a three-necked flask, dissolve 1-Methyl-5-nitroindole in trifluoroacetic acid and stir at room temperature for 10 minutes.
-
Slowly add a solution of sodium borohydride to the mixture.
-
Heat the reaction to 70°C and maintain for 2 hours.
-
Increase the temperature to reflux and continue the reaction overnight.
-
After cooling, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution and crystallize the product from a mixture of acetone and petroleum ether to obtain this compound.
Measurement of Solvatochromic Shifts
Experimental Workflow for Solvatochromic Analysis
References
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 4. The Negative Solvatochromism of Reichardt‘s Dye B30 – A Complementary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Navigating the Disposal of 1-Methyl-5-nitroindoline: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Prior to disposal, adherence to proper handling and personal protective equipment (PPE) guidelines is paramount to minimize exposure and ensure a safe laboratory environment. The following table summarizes recommended safety measures based on data for analogous chemical structures.
| Precautionary Measure | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][2] |
| Ventilation | Use only outdoors or in a well-ventilated area. | [1][2] |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [1][2] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. | [1] |
Step-by-Step Disposal and Decontamination Procedure
In the absence of specific disposal instructions for 1-Methyl-5-nitroindoline, a conservative approach that aligns with general best practices for chemical waste is essential.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealed container for this compound waste.
-
Do not mix with other chemical waste unless compatibility has been confirmed by a qualified chemist or safety professional.
2. Spill Management:
-
In case of a spill, absorb the material with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2]
-
Collect the absorbed material and place it in the designated waste container.
3. Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.[2]
-
Collect any cleaning materials (e.g., wipes, paper towels) and dispose of them as contaminated waste.
4. Professional Disposal:
-
The most critical step is to contact a certified hazardous waste disposal company. Provide them with all available information on the compound, including its chemical structure and any known reactivity.
-
Follow their specific instructions for packaging, labeling, and pickup.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical, like this compound, where a specific Safety Data Sheet is unavailable.
Disclaimer: This information is intended as a guide and is based on general chemical safety principles. It is not a substitute for a compound-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department and a certified waste disposal professional for guidance on the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
